molecular formula C81H132F3N31O26S4 B15589666 Apamin tfa

Apamin tfa

Numéro de catalogue: B15589666
Poids moléculaire: 2141.4 g/mol
Clé InChI: GUBJIBRYPCCYMV-AHHFRWINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apamin tfa is a useful research compound. Its molecular formula is C81H132F3N31O26S4 and its molecular weight is 2141.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C81H132F3N31O26S4

Poids moléculaire

2141.4 g/mol

Nom IUPAC

3-[(1R,4S,7S,13S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C79H131N31O24S4.C2HF3O2/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40;3-2(4,5)1(6)7/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92);(H,6,7)/t36-,37-,38-,39+,41-,42-,43-,44-,45-,46-,47?,48-,49-,50-,51-,52-,53-,54-,59-;/m0./s1

Clé InChI

GUBJIBRYPCCYMV-AHHFRWINSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Apamin Trifluoroacetate (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin (B550111), a peptide neurotoxin derived from bee venom (Apis mellifera), is a highly selective and potent blocker of small-conductance calcium-activated potassium (SK) channels.[1][2][3][4] Constituting 2-3% of the dry weight of bee venom, this 18-amino acid peptide is a valuable pharmacological tool for the characterization of SK channels and for research into their physiological and pathological roles.[1][5] Apamin is the smallest known neurotoxin polypeptide and is unique in its ability to cross the blood-brain barrier.[1]

For laboratory use, apamin is often supplied as a trifluoroacetate (B77799) (TFA) salt (Apamin TFA).[6][7][8] This is a result of the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), which utilizes trifluoroacetic acid.[9] When dissolved in aqueous solutions for experimental use, this compound dissociates, rendering the biologically active apamin peptide.[6]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its interaction with SK channels, detailed experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

Apamin's primary mechanism of action is the selective blockade of SK channels, a family of potassium channels activated by submicromolar concentrations of intracellular calcium.[2][10] These channels are critical in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[11] By inhibiting SK channels, apamin reduces the AHP, leading to increased neuronal excitability.[1]

Apamin acts as an allosteric inhibitor, binding to the outer vestibule of the SK channel pore.[12][13] This binding induces a conformational change that prevents the channel from opening, thereby blocking the efflux of potassium ions.[11][14] There are three main subtypes of SK channels, SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), and apamin exhibits differential affinity for each.[10] It is most potent at blocking SK2 channels, followed by SK3, and then SK1.[10][15] Notably, the sensitivity of the SK1 channel to apamin can be species-specific, with the human isoform being sensitive while the rat isoform is largely insensitive.[16]

Quantitative Data

The inhibitory potency of Apamin on the different SK channel subtypes is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values and binding affinities reported in the literature.

Table 1: Inhibitory Potency (IC50) of Apamin on SK Channel Subtypes

SK Channel SubtypeExpression SystemIC50 of Apamin
KCa2.1 (SK1)HEK293 Cells4.1 nM[17]
KCa2.2 (SK2)HEK293 Cells87.7 pM[17]
KCa2.3 (SK3)COS7 Cells2.3 nM[17]
KCa2.2/SK2Not Specified0.06-0.4 nM[6]
KCa2.1/SK1Not Specified1-12 nM[6]
KCa2.3/SK3Not Specified1-13 nM[6]

Table 2: Binding Affinity (Kd) of Apamin for SK Channels

Channel/PreparationRadioligandDissociation Constant (Kd)
Guinea Pig Colon ReceptorMonoiododerivative of Apamin36 pM[18]
Guinea Pig Colon ReceptorUnmodified Apamin23 pM[18]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of apamin's inhibitory effect on SK channel currents.

4.1.1 Materials

  • Cells: HEK293 or CHO cells transiently or stably expressing the human or rat SK channel subtype of interest (SK1, SK2, or SK3), or primary neurons endogenously expressing SK channels.[10]

  • Intracellular (Pipette) Solution (in mM): 160 K+ aspartate, 2.08 MgCl2, 10 HEPES, 10 EGTA, and 8.55 CaCl2 (to achieve 1 µM free Ca2+). Adjust pH to 7.2 and osmolarity to 310 mOsm.[9]

  • Extracellular (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4.[10]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) in the appropriate solvent (e.g., water) and store at -20°C or -80°C.[9] Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

4.1.2 Equipment

  • Patch-clamp amplifier and data acquisition system (e.g., HEKA EPC-10).[9]

  • Microscope with manipulators.

  • Perfusion system.

4.1.3 Procedure

  • Cell Preparation: Culture cells on glass coverslips to an appropriate confluency for patch-clamping.[11]

  • Pipette Preparation: Pull glass pipettes to a resistance of approximately 2.5 MΩ when filled with the intracellular solution.[9]

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.[11]

  • Data Recording:

    • Clamp the cell at a holding potential of -80 mV.[9]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) at regular intervals to elicit SK channel currents.[19]

    • Record baseline currents.

    • Perfuse the cell with the extracellular solution containing the desired concentration of apamin.

    • Record the currents in the presence of apamin to measure the degree of inhibition.

  • Data Analysis:

    • Measure the reduction in current amplitude at a specific voltage in the presence of apamin compared to the baseline.

    • To determine the IC50, apply a range of apamin concentrations and plot the percentage of current inhibition against the logarithm of the apamin concentration. Fit the data with the Hill equation.[10]

G cluster_prep Cell & Solution Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis cell_prep Culture cells on coverslips giga_seal Form Giga-ohm seal cell_prep->giga_seal sol_prep Prepare intracellular & extracellular solutions sol_prep->giga_seal apamin_prep Prepare this compound stock and working solutions apply_apamin Perfuse with Apamin apamin_prep->apply_apamin whole_cell Establish whole-cell configuration giga_seal->whole_cell baseline Record baseline SK channel currents whole_cell->baseline baseline->apply_apamin record_inhibition Record inhibited SK channel currents apply_apamin->record_inhibition measure_current Measure current amplitude record_inhibition->measure_current dose_response Construct dose-response curve measure_current->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Workflow for Whole-Cell Patch-Clamp Electrophysiology with Apamin.
Radioligand Binding Assay

This protocol measures the binding affinity of apamin to SK channels.

4.2.1 Materials

  • Tissue/Cells: Tissue or cell lines expressing the SK channel of interest.

  • Radioligand: Radiolabeled Apamin (e.g., ¹²⁵I-Apamin).

  • Unlabeled this compound: For competition binding assays.

  • Buffers: Homogenization and assay buffers.

4.2.2 Equipment

  • Homogenizer.

  • Centrifuge.

  • Filtration apparatus.

  • Gamma counter.

4.2.3 Procedure

  • Membrane Preparation:

    • Homogenize the cells or tissue in a suitable buffer.

    • Centrifuge the homogenate to isolate the membrane fraction.[13]

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a fixed concentration of radiolabeled apamin, and for competition assays, varying concentrations of unlabeled apamin.[13]

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[10]

  • Quantification:

    • Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • For competition binding assays, plot the percentage of specific binding against the concentration of unlabeled apamin to determine the Ki (inhibitory constant). For saturation binding assays, plot specific binding against the concentration of radiolabeled apamin to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis homogenize Homogenize cells/tissue centrifuge Centrifuge to isolate membrane fraction homogenize->centrifuge incubate Incubate membranes with radiolabeled and unlabeled Apamin centrifuge->incubate equilibrate Allow binding to reach equilibrium incubate->equilibrate filter Separate bound and free ligand by filtration equilibrate->filter count Quantify radioactivity with a gamma counter filter->count analyze_data Analyze data to determine Kd and/or Ki count->analyze_data

Workflow for Radioligand Binding Assay with Apamin.

Signaling Pathways Modulated by Apamin

Beyond its direct effect on neuronal excitability, apamin has been shown to modulate several intracellular signaling pathways, often in the context of inflammation and fibrosis.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a key regulator of fibrosis. Apamin has been shown to suppress this pathway.[20] In hepatic fibrosis models, apamin treatment leads to a reduction in the expression of TGF-β1, collagen I, fibronectin, and α-smooth muscle actin by inhibiting the Smad-signaling pathway.[20] Apamin also suppresses the activation of hepatic stellate cells and the proliferation of biliary epithelial cells by inhibiting the TGF-β1 signaling pathway.[20]

G TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates Apamin Apamin SK_channel SK Channel Apamin->SK_channel Blocks pSmad23 p-Smad2/3 Apamin->pSmad23 Inhibits SK_channel->TGFBR Modulates? Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression Promotes

Apamin's Modulation of the TGF-β1/Smad Signaling Pathway.
JAK/STAT and NF-κB Signaling Pathways

In the context of inflammation, apamin has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[21] For instance, in human keratinocytes stimulated with TNF-α and IFN-γ, apamin administration prevents the activation of JAK/STAT and NF-κB, which are transcription factors associated with inflammatory cytokines.[22] This leads to a suppression of Th2-related chemokines and pro-inflammatory cytokines.[21]

G Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates IKK IKK Receptor->IKK Activates Apamin Apamin SK_channel SK Channel Apamin->SK_channel Blocks pSTAT p-STAT Apamin->pSTAT Inhibits NFkB_active Active NF-κB Apamin->NFkB_active Inhibits STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus pSTAT->Nucleus Translocates to IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active->Nucleus Translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Promotes

Apamin's Inhibition of JAK/STAT and NF-κB Signaling.

Conclusion

This compound is a highly specific and potent tool for the study of SK channels. Its well-characterized mechanism of action and differential affinity for SK channel subtypes make it invaluable for dissecting the roles of these channels in cellular excitability and signaling. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the physiological and pathological processes governed by SK channels.

References

The Significance of Apamin Trifluoroacetate (TFA) Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin, a potent neurotoxin isolated from bee venom, has garnered significant attention within the scientific community as a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1] Comprising 18 amino acids with two disulfide bridges, this peptide has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of SK channels in a myriad of cellular processes. Typically supplied as a trifluoroacetate (B77799) (TFA) salt, understanding the implications of this counter-ion is as crucial as understanding the peptide's primary mechanism of action. This technical guide provides an in-depth exploration of the significance of Apamin TFA salt, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its application in research and drug development.

The Trifluoroacetate (TFA) Salt: A Critical Consideration

Synthetic peptides, including Apamin, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is often a TFA salt of the peptide.[2] While often considered a mere counter-ion, residual TFA can have unintended biological consequences, a factor that researchers must consider in their experimental design and data interpretation.

Key Considerations for this compound Salt:

  • Potential for Biological Activity: Trifluoroacetate itself is not biologically inert. Studies have shown that TFA can influence cell proliferation and other cellular processes.[2] Therefore, it is crucial to run appropriate vehicle controls containing TFA at concentrations equivalent to those present in the this compound salt solution.

  • pH Alterations: The presence of TFA can lower the pH of stock solutions and experimental buffers, potentially affecting protein stability and function. It is recommended to verify and adjust the pH of the final working solution.

  • Comparison with Other Salt Forms: While Apamin is most commonly available as a TFA salt, other salt forms like hydrochloride (HCl) or acetate (B1210297) may be available or can be prepared through ion exchange.[2] Acetate salts are often preferred for in vivo studies due to the lower potential for toxicity associated with the counter-ion.[3] However, the stability of the peptide may vary with different salt forms. For instance, peptides with free sulfhydryl groups may exhibit better stability as HCl salts.[2] Direct comparative studies on the solubility and stability of different Apamin salt forms are not extensively published, necessitating empirical determination for specific applications.

Handling and Storage of this compound Salt:

Proper handling and storage are paramount to maintaining the integrity and activity of this compound salt.

  • Storage of Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[1]

  • Reconstitution: Reconstitute the lyophilized powder in sterile, high-purity water or a suitable buffer (e.g., PBS) to create a concentrated stock solution.[1] Gentle vortexing may be required to ensure complete dissolution.

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Store aliquots at -20°C for up to six months or at -80°C for longer-term storage (up to six months).[1][4]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store dilute working solutions for extended periods.[4]

Mechanism of Action: A Selective SK Channel Blocker

Apamin's primary pharmacological action is the highly selective and potent blockade of small-conductance calcium-activated potassium (SK) channels.[1] These channels, gated by intracellular calcium, are crucial for regulating neuronal excitability, particularly by contributing to the afterhyperpolarization (AHP) that follows an action potential.[5]

Apamin exhibits differential affinity for the three main subtypes of SK channels:

  • SK1 (KCa2.1): Generally shows the lowest sensitivity to Apamin.[6]

  • SK2 (KCa2.2): Displays the highest affinity for Apamin, with IC50 values in the picomolar to low nanomolar range.[6]

  • SK3 (KCa2.3): Exhibits intermediate sensitivity to Apamin.[6]

By blocking SK channels, Apamin reduces the outward potassium current that contributes to the medium afterhyperpolarization (mAHP), leading to increased neuronal excitability and a higher frequency of action potential firing.[5] This specific mechanism of action makes Apamin an indispensable tool for isolating and characterizing SK channel function in various physiological and pathological contexts.

Quantitative Data: Potency and Selectivity

The inhibitory potency of Apamin is typically expressed as the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, cell type, and specific SK channel subtype being investigated.

SK Channel Subtype Expression System IC50 (pM) Reference
KCa2.1 (hSK1)HEK293 cells4100[6]
KCa2.2 (hSK2)HEK293 cells87.7[6]
KCa2.3 (hSK3)COS7 cells2300[6]
KCa2.2 (rSK2)HEK293 cells103[7]
KCa2.3 (rSK3)HEK293 cells711[7]

h denotes human, and r denotes rat isoforms.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: Measuring Apamin's Effect on Afterhyperpolarization

This protocol describes the recording of afterhyperpolarization currents in neurons and their inhibition by Apamin.

Materials:

  • Cells: Primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

  • External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[5]

  • This compound Salt Stock Solution: 1 mM in water.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate neurons on coverslips and culture until mature.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a target neuron with a patch pipette filled with internal solution.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.[5]

    • Rupture the membrane patch to achieve the whole-cell configuration.[5]

  • Recording of Afterhyperpolarization (AHP):

    • In current-clamp mode, inject a series of depolarizing current steps to elicit a train of action potentials.

    • Record the subsequent hyperpolarization of the membrane potential (the AHP).

    • In voltage-clamp mode, a step depolarization (e.g., to +10 mV for 200-500 ms) can be used to activate calcium-dependent potassium currents that contribute to the AHP.[5]

  • Application of Apamin:

    • After recording a stable baseline AHP, perfuse the chamber with the external solution containing the desired concentration of Apamin (e.g., 100 nM).

    • Allow sufficient time for the drug to equilibrate and exert its effect.

  • Data Analysis:

    • Measure the amplitude and duration of the AHP before and after Apamin application.

    • The Apamin-sensitive component of the AHP can be determined by subtracting the recording in the presence of Apamin from the baseline recording.

G cluster_workflow Patch-Clamp Workflow prep Cell Preparation seal Giga-ohm Seal Formation prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline AHP whole_cell->baseline apamin_app Apply Apamin baseline->apamin_app record_effect Record AHP in Presence of Apamin apamin_app->record_effect analysis Data Analysis record_effect->analysis

Workflow for a patch-clamp experiment using Apamin.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of Apamin to SK channels using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes isolated from cells or tissues expressing the SK channel of interest.

  • Radioligand: ¹²⁵I-Apamin.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled Apamin (e.g., 1 µM).

  • Glass fiber filters and a filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a suitable buffer and isolate the membrane fraction by centrifugation.[8]

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of ¹²⁵I-Apamin, and varying concentrations of unlabeled ("cold") Apamin for competition binding.

    • Include tubes with only ¹²⁵I-Apamin (total binding) and tubes with ¹²⁵I-Apamin and a high concentration of unlabeled Apamin (non-specific binding).

    • Incubate the mixture to allow binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled Apamin concentration to generate a competition curve.

    • Determine the Ki (inhibitory constant) from the IC50 value of the competition curve.

G cluster_workflow Radioligand Binding Assay Workflow mem_prep Membrane Preparation binding Binding Reaction (¹²⁵I-Apamin +/- cold Apamin) mem_prep->binding filtration Filtration to Separate Bound/Free Ligand binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Competition Curve, Ki) counting->analysis

Workflow for a radioligand binding assay with Apamin.

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the systemic administration of Apamin to rodents for behavioral or neuroprotective studies.

Materials:

  • Animals: Mice or rats of the desired strain and age.

  • This compound Salt: To be dissolved in sterile 0.9% saline.

  • Injection supplies: Syringes and needles appropriate for the chosen route of administration.

Procedure:

  • Solution Preparation:

    • Dissolve this compound salt in sterile 0.9% saline to the desired stock concentration. Ensure complete dissolution.

    • Prepare fresh on the day of the experiment.

  • Dosage Calculation:

    • Weigh each animal immediately before injection to accurately calculate the required dose.

    • Doses can range from low (e.g., 1.0 µg/kg for neuroprotection studies) to high (e.g., 0.1-0.3 mg/kg for behavioral analyses), depending on the experimental goals.

  • Administration:

    • Intraperitoneal (i.p.) injection: A common route for systemic delivery. Restrain the animal and inject into the lower abdominal quadrant.

    • Intracerebroventricular (i.c.v.) injection: For direct central nervous system administration, requiring stereotaxic surgery.

  • Behavioral or Post-mortem Analysis:

    • Conduct behavioral tests at appropriate time points after administration.

    • For neurochemical or histological studies, euthanize the animals at the end of the experiment and collect the tissues of interest.

Apamin's Influence on Key Signaling Pathways

Apamin's ability to modulate SK channels has downstream effects on several critical intracellular signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory and anti-fibrotic properties.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apamin has been shown to suppress the activation of the NF-κB pathway.[9]

Mechanism:

  • In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • Apamin, by blocking SK channels, can interfere with the signaling events that lead to IκBα degradation, thereby preventing NF-κB nuclear translocation.[9]

G cluster_pathway Apamin's Effect on NF-κB Signaling Apamin Apamin SK_channel SK Channel Apamin->SK_channel Blocks Ca_influx Ca²⁺ Influx Modulation SK_channel->Ca_influx IKK IKK Complex Ca_influx->IKK Inhibits Activation IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Prevents Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_transcription Pro-inflammatory Gene Transcription Nucleus->Gene_transcription Initiates

Apamin inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in inflammation and immune responses. Apamin has been demonstrated to inhibit the activation of this pathway.[10]

Mechanism:

  • Cytokine binding to their receptors activates associated JAKs.

  • Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins.

  • STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

  • Apamin's modulation of SK channels can interfere with the cellular environment required for efficient JAK/STAT activation, leading to a downregulation of this pro-inflammatory pathway.[10]

G cluster_pathway Apamin's Effect on JAK/STAT Signaling Apamin Apamin SK_channel SK Channel Apamin->SK_channel Blocks Cell_env Cellular Environment Modulation SK_channel->Cell_env JAK JAK Cell_env->JAK Inhibits Activation Cytokine_R Cytokine Receptor Cytokine_R->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Regulates

Apamin inhibits the JAK/STAT signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in fibrosis. Apamin has been shown to exert anti-fibrotic effects by inhibiting this pathway.[4]

Mechanism:

  • TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor.

  • The activated type I receptor phosphorylates Smad2 and Smad3.

  • Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus to regulate the expression of fibrotic genes.

  • Apamin treatment has been shown to abrogate the activation of p-Smad2/3 and Smad4, thereby reducing the expression of fibrotic markers.[1]

G cluster_pathway Apamin's Effect on TGF-β Signaling Apamin Apamin TGFb_R TGF-β Receptor Complex Apamin->TGFb_R Inhibits Activation Smad23 Smad2/3 TGFb_R->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression Regulates

Apamin inhibits the TGF-β/Smad signaling pathway.

Conclusion

The TFA salt of Apamin is a powerful and selective tool for investigating the multifaceted roles of SK channels in health and disease. Its utility in neuroscience, inflammation, and fibrosis research is well-established. However, for drug development professionals and researchers, a thorough understanding of the potential confounding effects of the TFA counter-ion is essential for rigorous experimental design and accurate data interpretation. By employing the detailed protocols and considering the signaling pathway interactions outlined in this guide, scientists can effectively harness the capabilities of this compound salt to advance our understanding of SK channel biology and explore its therapeutic potential.

References

Methodological & Application

Apamin TFA: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apamin (B550111) is an 18-amino acid peptide neurotoxin isolated from bee venom (Apis mellifera).[1][2] It is a highly potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[3] These channels are critical in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[3] Apamin's high affinity and selectivity make it an indispensable pharmacological tool for isolating and characterizing SK channel currents (IK(Ca)) in various cell types using patch-clamp electrophysiology.[3]

Mechanism of Action: Apamin selectively binds to SK channels, which are activated by an increase in intracellular calcium.[3][4] The binding of apamin is thought to physically occlude the channel's pore, thereby inhibiting the efflux of potassium ions.[3] This blockade reduces the medium afterhyperpolarization (mAHP), leading to increased neuronal excitability and a higher frequency of action potential firing.[3] There are three primary subtypes of SK channels, KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), and apamin exhibits different affinities for each, showing the highest potency for KCa2.2 channels.[4] While highly selective for SK channels, at higher concentrations, apamin has been reported to also inhibit the voltage-gated potassium channel Kv1.3.[5][6]

Quantitative Data

The following tables summarize the inhibitory potency of Apamin TFA on its primary targets and notable off-targets, as determined by electrophysiological experiments.

Table 1: Inhibitory Potency (IC₅₀) of Apamin on KCa2 (SK) Channel Subtypes

Channel Subtype Apamin IC₅₀ Reference
KCa2.1 (SK1) 4.1 nM [4]
KCa2.2 (SK2) 87.7 pM [4]

| KCa2.3 (SK3) | 2.3 nM |[4] |

Table 2: Potency of Apamin on Other Ion Channels

Channel Apamin IC₅₀ Notes Reference
Kv1.3 13 nM Caution is advised when SK and Kv1.3 channels are co-expressed. [5][6]
KCa1.1 (BK) > 5 µM No significant effect observed at concentrations up to 5 µM. [4]

| KCa3.1 (IK) | > 1 µM | No significant effect observed at concentrations up to 1 µM. |[4][6] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of Apamin's action and the general workflow for a patch-clamp experiment designed to study its effects.

G cluster_0 cluster_1 Ca_Channel Voltage-Gated Ca²⁺ Channel Activation Ca_Influx Increased Intracellular [Ca²⁺] Ca_Channel->Ca_Influx SK_Channel SK Channel Activation Ca_Influx->SK_Channel K_Efflux K⁺ Efflux SK_Channel->K_Efflux AHP Membrane Hyperpolarization (Afterhyperpolarization) K_Efflux->AHP Apamin Apamin Apamin->SK_Channel Block

Signaling pathway of Apamin's inhibitory action on SK channels.

A Prepare Solutions (Internal & External) C Pull & Fire-Polish Glass Pipette A->C B Prepare Cells (Culture or Slice) D Approach Cell & Form Giga-Seal B->D C->D E Establish Whole-Cell Configuration D->E F Record Baseline SK Channel Activity E->F G Perfuse with Apamin Solution F->G H Record During Apamin Application G->H I Data Analysis (Compare Currents) H->I

Workflow for a whole-cell patch-clamp experiment using Apamin.

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol details the steps for recording SK channel currents in whole-cell configuration and observing their inhibition by this compound.

1. Materials and Reagents

  • Cell Preparation: Appropriate cell line (e.g., HEK293 cells expressing SK channel subtypes) or primary neurons.[4]

  • Patch Pipettes: Borosilicate glass capillaries (resistance of 2-5 MΩ when filled).[4][7]

  • Patch-Clamp Setup: Amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.[8]

  • This compound Stock Solution: Prepare a 100 µM stock solution in a suitable solvent (e.g., sterile water or buffer) and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • Solutions:

    • External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[3][4]

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[3] Note: For precise control of intracellular Ca²⁺, a Ca²⁺ buffer like EGTA can be included, with a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration.[4]

2. Step-by-Step Procedure

  • Cell Preparation: Ensure cells are healthy and plated at an appropriate density for patch-clamping.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.[4] Fire-polish the tip to ensure a smooth surface for sealing.

  • Establish Whole-Cell Configuration:

    • Fill the patch pipette with the internal solution, ensuring no air bubbles are trapped.

    • Approach a target cell with the pipette while applying slight positive pressure.[9]

    • Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").[9]

    • After forming a stable giga-seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.[7] This provides electrical and diffusive access to the cell's interior.

  • Recording Protocol (Voltage-Clamp):

    • Clamp the cell at a holding potential of -80 mV.[4]

    • To elicit SK currents, use a voltage-step protocol that activates voltage-gated calcium channels, leading to a rise in intracellular calcium. A typical protocol is to step from the holding potential to a depolarized potential (e.g., +10 mV) for 200-500 ms.[3]

    • Record the resulting outward currents at regular intervals (e.g., every 10-20 seconds) to establish a stable baseline.

  • Apamin Application:

    • Once a stable baseline of SK currents is recorded, begin perfusing the recording chamber with the external solution containing the desired concentration of this compound.

    • Continue recording using the same voltage protocol to observe the time course of the block.

  • Data Acquisition and Analysis:

    • Record current traces before, during, and after Apamin application.

    • Measure the peak amplitude of the outward SK current at each time point.

    • Calculate the percentage of inhibition by comparing the current amplitude in the presence of Apamin to the baseline amplitude.

    • To determine the IC₅₀, repeat the experiment with a range of Apamin concentrations and fit the resulting concentration-response data to a Hill equation.

3. Safety and Handling

Apamin is a potent neurotoxin and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves (double-gloving is recommended) when handling solid or dissolved Apamin.[10]

  • Handling: Handle lyophilized powder in a well-ventilated area or chemical fume hood to avoid inhalation.[10][11] Avoid contact with skin and eyes.

  • Exposure: In case of skin contact, wash the area thoroughly with soap and water for at least 15 minutes.[10][11] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

  • Waste Disposal: All Apamin-contaminated materials (e.g., pipette tips, tubes, gloves) must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

References

Apamin TFA: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin, a peptide neurotoxin comprised of 18 amino acids, is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels, specifically the KCa2 subfamily, are critical regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[1][3] Due to its high affinity and selectivity, Apamin trifluoroacetate (B77799) (TFA) is an invaluable pharmacological tool for the in vitro investigation of SK channel function and their role in various physiological and pathological processes. This document provides detailed application notes and protocols for the effective use of Apamin TFA in in vitro studies.

Mechanism of Action

Apamin exerts its inhibitory effect by binding to the outer vestibule of the SK channel pore, leading to an allosteric modulation that prevents channel opening.[4] This blockade of potassium ion efflux results in a reduction of the medium AHP, leading to increased neuronal excitability and firing frequency.[1] Apamin exhibits differential affinity for the three main subtypes of SK channels, with the highest potency for SK2 (KCa2.2), followed by SK3 (KCa2.3), and then SK1 (KCa2.1).[2][5] This subtype selectivity allows for the pharmacological dissection of their individual contributions to cellular function.

Quantitative Data Summary

The effective concentration of this compound for in vitro studies is dependent on the specific SK channel subtype, the expression system, and the experimental assay. The following tables summarize key quantitative data from published literature.

Table 1: Inhibitory Potency (IC50) of Apamin on SK Channel Subtypes

SK Channel SubtypeExpression SystemIC50 ValueReferences
KCa2.1 (SK1)HEK293 cells4.1 nM[3][5]
KCa2.2 (SK2)HEK293 cells87.7 pM[3]
KCa2.3 (SK3)COS7 cells2.3 nM[3][5]
Rat KCa2.2 (rSK2)Xenopus oocytes27 pM[3]
Rat KCa2.3 (rSK3)Xenopus oocytes4 nM[3]
Human KCa2.1 (hSK1)Xenopus oocytes704 pM & 196 nM (biphasic)[3]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeApamin ConcentrationObserved EffectReferences
ElectrophysiologyRat Subthalamic Nucleus Neurons10 pM - 100 nMDisruption of firing precision.[6]
ElectrophysiologyRabbit Ventricular Myocytes100 nMProlongation of action potential duration in failing hearts.[7]
Anti-fibrotic AssayHSC-T6 cells0.5 - 2 µg/mLReduction in α-SMA expression.[8]
Cell ViabilityMature Cortical NeuronsUp to 10 µg/mL (24-48 hours)No significant neurotoxicity observed.[3][9]

Signaling Pathways

Apamin's modulation of SK channels can influence downstream signaling pathways. For instance, it has been shown to suppress the TGF-β1-induced activation of hepatic stellate cells by abrogating the phosphorylation of Smad2/3 and Smad4.[8] Furthermore, Apamin can inhibit inflammatory responses by downregulating the NF-κB signaling pathway. The crosstalk between the TGF-β and NF-κB pathways is a complex regulatory network in many cell types.[10][11][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SK_Channel SK Channel Ca_ion Ca²⁺ Ca_ion->SK_Channel Activates Apamin Apamin Apamin->SK_Channel Blocks TGFB_R TGF-β Receptor TAK1 TAK1 TGFB_R->TAK1 SMAD23 SMAD2/3 TGFB_R->SMAD23 Phosphorylates IKK IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4->SMAD_complex SMAD7 SMAD7 SMAD7->TGFB_R Inhibits NFkB_n->SMAD7 Induces Gene_Expression Gene Expression (e.g., TNF-α) NFkB_n->Gene_Expression Regulates SMAD_complex->Gene_Expression Regulates

Apamin's impact on cellular signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

  • Working Solution : On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate experimental buffer or cell culture medium. It is recommended to sterile-filter the final working solution using a 0.22 µm filter before applying it to cells.[8]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general guideline for recording Apamin-sensitive SK channel currents.

Patch_Clamp_Workflow A Cell Preparation (Culture on coverslips) B Prepare Solutions (External and Internal) A->B C Establish Whole-Cell Configuration B->C D Record Baseline Currents (Voltage-clamp or Current-clamp) C->D E Perfuse with Apamin Solution D->E F Record Currents in the Presence of Apamin E->F G Data Analysis (Isolate Apamin-sensitive current) F->G

Workflow for a patch-clamp experiment using Apamin.

  • Cell Preparation : Culture cells expressing the SK channel of interest on glass coverslips suitable for microscopy and electrophysiology.

  • Solution Preparation :

    • External Solution (in mM) : 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[1][13]

    • Internal (Pipette) Solution (in mM) : 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[1] To activate SK channels, include a calcium buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at an appropriate level (e.g., 1 µM).

  • Recording Procedure :

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline currents. To elicit SK currents, a voltage ramp (e.g., -120 mV to +40 mV) or step protocol can be used.[5]

    • Perfuse the recording chamber with the external solution containing the desired concentration of Apamin.

    • Once a steady-state block is achieved, record the currents in the presence of Apamin.

  • Data Analysis : To isolate the Apamin-sensitive current, subtract the currents recorded in the presence of Apamin from the baseline currents.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of Apamin.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and replace it with 100 µL of fresh medium containing the different concentrations of Apamin or a vehicle control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization : Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the vehicle-treated control cells.

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using radiolabeled Apamin.

  • Membrane Preparation : Prepare cell membranes from tissues or cell lines expressing the SK channel of interest by homogenization followed by centrifugation to isolate the membrane fraction.[14]

  • Binding Reaction :

    • In a 96-well plate, add the prepared cell membranes (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[15]

    • Add a fixed concentration of radiolabeled Apamin (e.g., ¹²⁵I-Apamin).

    • Add varying concentrations of unlabeled this compound (competitor).

    • Incubate the plate at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[15]

  • Filtration : Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14][15]

  • Radioactivity Measurement : Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the unlabeled Apamin concentration. Fit the data using a non-linear regression model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[14]

Troubleshooting

  • Lack of Apamin Effect :

    • Confirm the purity and activity of the this compound. Prepare fresh solutions and avoid multiple freeze-thaw cycles.

    • Ensure the presence and functional expression of Apamin-sensitive SK channels in your cell model.

    • Verify that the intracellular calcium concentration is sufficient to activate SK channels.

  • Variability in Results :

    • Maintain consistent experimental conditions, including cell passage number, temperature, and solution pH.

    • Ensure accurate and consistent preparation of Apamin dilutions.

By following these detailed notes and protocols, researchers can effectively utilize this compound as a selective tool to investigate the multifaceted roles of SK channels in cellular physiology and disease.

References

Application Notes and Protocols for Apamin TFA Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin is a peptide neurotoxin isolated from bee venom (Apis mellifera) that acts as a highly specific and potent blocker of small-conductance calcium-activated potassium (SK) channels.[1] These channels are crucial regulators of neuronal excitability and are implicated in the pathophysiology of various neurological and non-neurological diseases.[2] By modulating neuronal firing patterns, reducing neuroinflammation, and influencing cellular signaling pathways, Apamin presents a valuable tool for preclinical research in animal models of neurodegenerative diseases, liver fibrosis, and other conditions.[2][3] The trifluoroacetate (B77799) (TFA) salt of Apamin is a common formulation used in research settings.

These application notes provide a comprehensive overview of the in vivo administration of Apamin TFA in rodent models, summarizing key experimental parameters and offering detailed protocols for its use.

Data Presentation: Quantitative Summary of this compound Administration

The following table summarizes various dosages and administration routes for this compound in mice and rats across different research applications. Careful consideration of the dose is crucial, as higher concentrations may lead to overt side effects.[4]

Species/StrainAnimal ModelThis compound DoseAdministration RouteKey Application/Finding
Mouse
C57BL/6Parkinson's Disease (MPTP/probenecid model)0.5 µg/kg/BW (low dose)Intraperitoneal (i.p.)Neuroprotection of dopaminergic neurons.[5]
C57BL/6Parkinson's Disease (MPTP/probenecid model)1.0 µg/kg/BW (high dose)Intraperitoneal (i.p.)Neuroprotection of dopaminergic neurons.[5]
C57BL/6Liver Fibrosis (DDC-induced)0.1 mg/kgIntraperitoneal (i.p.), twice a week for 4 weeksDecreased liver injury and proinflammatory cytokine levels.[3]
VariousCognition Studies0.3 mg/kgIntraperitoneal (i.p.)Improved cognition, but with observable side effects.[4]
TgCRND8Alzheimer's DiseaseNot specified in vivoEx vivo bath application to brain slices at 200 nMRemedied impairment of nicotinic receptor-mediated excitation.[2]
Rat
WistarLearning and Memory0.3 ngIntracerebroventricular (i.c.v.)Facilitated consolidation of new-odor-reward association.[6]

Signaling Pathways and Mechanism of Action

Apamin's primary mechanism of action is the blockade of SK channels, which are voltage-independent, calcium-activated potassium channels.[1] By inhibiting these channels, Apamin reduces the afterhyperpolarization that follows an action potential, leading to increased neuronal excitability.[7] This modulation of neuronal activity underlies its effects on synaptic plasticity, learning, and memory.[7] Beyond its direct effects on neuronal firing, Apamin influences several key signaling pathways implicated in inflammation and cellular survival.

Neuroprotective and Anti-inflammatory Signaling

In models of neuroinflammation, Apamin has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[6] This is achieved, in part, by down-regulating pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT3) pathways.[8]

APAMIN_NFKB_Pathway cluster_intracellular Intracellular Apamin This compound SK_Channel SK Channel Apamin->SK_Channel Ca_Influx Ca²⁺ Influx SK_Channel->Ca_Influx Modulates IKK IKK Ca_Influx->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB_p p-NF-κB (Active) NFkB->NFkB_p Activation Inflammation Pro-inflammatory Gene Expression NFkB_p->Inflammation Translocates to nucleus & Induces transcription

Apamin's modulation of the NF-κB signaling pathway.
Anti-fibrotic Signaling

In models of liver fibrosis, Apamin has demonstrated anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[3] This pathway is a key driver of fibrosis, leading to the activation of hepatic stellate cells and the deposition of extracellular matrix. Apamin has been shown to abrogate the activation of p-Smad2/3 and Smad4, key downstream effectors of TGF-β1 signaling.[3]

APAMIN_TGFB_Pathway cluster_intracellular Intracellular TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates Apamin This compound SK_Channel SK Channel Apamin->SK_Channel Blocks SK_Channel->TGFBR Modulates (indirectly) pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Fibrosis Fibrogenic Gene Expression Smad_complex->Fibrosis Translocates to nucleus & Induces transcription

Apamin's inhibitory effect on the TGF-β/Smad pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol is suitable for systemic administration to investigate the effects of Apamin on various physiological and behavioral parameters.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 ml) with 25-27 gauge needles

  • 70% ethanol (B145695) wipes

  • Animal scale

Procedure:

  • Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Reconstitute the powder in sterile 0.9% saline to the desired stock concentration. For example, to administer a dose of 0.1 mg/kg to a 25 g mouse in a 100 µl injection volume, the required concentration is 0.025 mg/ml.

    • Gently vortex the solution until the powder is completely dissolved.

    • It is recommended to prepare fresh solutions for each experiment.[3]

  • Animal Preparation and Dosing:

    • Weigh the mouse immediately before injection to accurately calculate the required injection volume.

    • Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck with the thumb and forefinger of the non-dominant hand.

    • Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe. Avoid the midline to prevent injury to the bladder and cecum.

  • Injection:

    • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for at least 30 minutes post-injection for any adverse reactions, such as tremors, convulsions, or changes in motor coordination, especially at higher doses.[4]

Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound in Rats via Stereotaxic Surgery

This protocol is designed for targeted delivery of Apamin to the central nervous system to investigate its effects on specific brain regions and functions.

Materials:

  • This compound powder

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula connected to a microinjection pump

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics for post-operative care

Procedure:

  • Solution Preparation:

    • Dissolve this compound in sterile aCSF to the desired final concentration (e.g., for a 0.3 ng dose in a 1 µl injection volume, the concentration would be 0.3 ng/µl).

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Animal Preparation and Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Shave the scalp and secure the animal in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Cleanse the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for a rat, approximately AP -0.8 mm, ML ±1.5 mm from bregma).[8]

    • Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation:

    • Carefully lower the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface).

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the scalp incision around the implant.

  • Post-operative Care and Recovery:

    • Administer analgesics and antibiotics as per institutional guidelines.

    • House the animal individually and provide easily accessible food and water.

    • Allow the animal to recover for at least one week before proceeding with the injection.

  • Injection:

    • Gently restrain the conscious animal and remove the dummy cannula.

    • Insert the injection cannula (connected to the microinjection pump) into the guide cannula.

    • Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min) to minimize tissue damage.

    • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it.

    • Replace the dummy cannula.

Experimental Workflow Visualization

A typical in vivo study involving this compound administration follows a structured workflow from initial preparation to final data analysis.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Study Design & Protocol Development A2 Animal Acclimatization (e.g., 1 week) A1->A2 A3 This compound Solution Preparation A2->A3 B1 Baseline Measurements (e.g., behavioral tests, physiological readings) A2->B1 B2 This compound Administration (i.p. or i.c.v.) A3->B2 B1->B2 B3 Post-Administration Monitoring & Data Collection B2->B3 C1 Tissue Collection & Processing (e.g., brain, liver) B3->C1 C2 Biochemical/Histological Analysis (e.g., Western Blot, IHC) C1->C2 C3 Statistical Analysis of Data C2->C3 C4 Interpretation of Results & Conclusion C3->C4

A generalized workflow for an in vivo this compound study.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of SK channels in health and disease. The protocols and data presented here provide a foundation for designing and conducting rigorous in vivo experiments in rodent models. Researchers should carefully consider the appropriate dosage, administration route, and experimental endpoints to obtain reliable and interpretable results, while adhering to all institutional guidelines for animal care and use.

References

Application Notes and Protocols for Apamin TFA in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Apamin trifluoroacetate (B77799) (TFA) in brain slice electrophysiology experiments. Apamin, a potent neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance Ca2+-activated K+ (SK) channels.[1][2] Its specificity makes it an invaluable pharmacological tool for investigating the role of SK channels in regulating neuronal excitability, synaptic plasticity, and firing patterns.

Mechanism of Action

Apamin exerts its effects by binding to and inhibiting SK channels, a family of voltage-insensitive potassium channels activated by submicromolar concentrations of intracellular calcium.[1][3] There are three main subtypes of apamin-sensitive SK channels: SK1, SK2, and SK3.[1][4] SK2 is the most sensitive to Apamin, followed by SK3, while the rat isoform of SK1 is notably insensitive.[5][6] By blocking these channels, Apamin reduces the afterhyperpolarization (AHP) that follows action potentials, leading to an increase in neuronal excitability and firing frequency.[2][7][8] This mechanism is crucial for understanding the role of SK channels in various physiological and pathological processes, including learning and memory.[1][3]

Signaling Pathway of Apamin Action

The binding of Apamin to the SK channel is an allosteric interaction, meaning it binds to a site on the channel's outer vestibule rather than directly occluding the pore.[9] This binding induces a conformational change that prevents the channel from opening, thereby blocking the outward flow of potassium ions.

Apamin_Signaling_Pathway cluster_apamin Pharmacological Intervention ActionPotential Action Potential Ca_Influx Ca2+ Influx (via VGCCs/NMDARs) ActionPotential->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM binds SK_Channel SK Channel CaM->SK_Channel activates K_Efflux K+ Efflux SK_Channel->K_Efflux AHP Afterhyperpolarization (AHP) K_Efflux->AHP Firing_Freq Decreased Firing Frequency AHP->Firing_Freq Apamin Apamin Apamin->SK_Channel blocks Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Stock_Solution Prepare Apamin TFA Stock Solution Application Bath Apply This compound Stock_Solution->Application Brain_Slice Prepare Acute Brain Slices Setup Transfer Slice to Recording Chamber Brain_Slice->Setup Patch Establish Whole-Cell Patch-Clamp Configuration Setup->Patch Baseline Record Baseline Neuronal Activity Patch->Baseline Baseline->Application Record_Effect Record Effect of Apamin Application->Record_Effect Washout Washout (Optional) Record_Effect->Washout Analyze Analyze Changes in AHP, Firing Frequency, etc. Washout->Analyze Logical_Relationships cluster_hypothesis Hypothesis cluster_experimental_groups Experimental Groups cluster_measurements Key Measurements cluster_expected_outcomes Expected Outcomes Hypothesis Apamin blocks SK channels, leading to increased neuronal excitability. Control Control (aCSF only) Hypothesis->Control Treatment Apamin in aCSF Hypothesis->Treatment AHP Afterhyperpolarization (Amplitude, Duration) Control->AHP Firing Action Potential Firing (Frequency, Adaptation) Control->Firing Synaptic Synaptic Plasticity (LTP/LTD) Control->Synaptic Treatment->AHP Treatment->Firing Treatment->Synaptic Reduced_AHP Reduced AHP AHP->Reduced_AHP Increased_Firing Increased Firing Rate Firing->Increased_Firing Altered_Plasticity Modulated Synaptic Plasticity Synaptic->Altered_Plasticity

References

Apamin TFA: A Potent Tool for Elucidating the Role of SK Channels in Afterhyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apamin (B550111), a peptide neurotoxin derived from bee venom and commonly available as its trifluoroacetate (B77799) (TFA) salt, is a highly selective and potent blocker of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability, primarily by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential. The specificity of Apamin TFA makes it an invaluable pharmacological tool for researchers, scientists, and drug development professionals to isolate and characterize SK channel currents (IK(Ca)) and to investigate their physiological and pathophysiological roles in the central nervous system and other excitable tissues.

Mechanism of Action

Apamin exerts its inhibitory effect by binding to and physically occluding the pore of SK channels, thereby preventing the efflux of potassium ions.[1] This blockade is highly selective for SK channels, with little to no effect on other types of potassium channels, such as intermediate-conductance (IK) or large-conductance (BK) Ca2+-activated K+ channels.[2][3] There are three main subtypes of SK channels (SK1, SK2, and SK3), and apamin exhibits differential affinity for each, with the highest potency typically observed for SK2 channels.[2][4][5] It is important to note that the sensitivity of the SK1 channel to apamin can be species-specific, with the rat isoform being notably insensitive.[4][5] The selective inhibition of SK channels by apamin leads to a reduction in the mAHP, which in turn results in increased neuronal excitability and a higher frequency of action potential firing.[1][6][7]

Signaling Pathway of Apamin Action

cluster_0 Neuronal Membrane Action_Potential Action Potential Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Action_Potential->VGCC opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx mediates SK_Channel SK Channel Ca_Influx->SK_Channel activates K_Efflux K⁺ Efflux SK_Channel->K_Efflux facilitates AHP Afterhyperpolarization (AHP) K_Efflux->AHP causes Apamin This compound Apamin->SK_Channel blocks

Caption: Signaling pathway of Apamin's inhibitory action on SK channels.

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound on afterhyperpolarization and SK channel currents from various studies.

Table 1: Inhibition of Afterhyperpolarization Current (IAHP) by Apamin

Concentration% Inhibition of IAHPCell TypeReference
10 pM11.4 ± 12.8%Rat Gonadotropin-Releasing Hormone Neurons[8]
0.1 nM57 ± 8%Rat Gonadotropin-Releasing Hormone Neurons[8]
100 nM63 - 77%Rat Gonadotropin-Releasing Hormone Neurons[8]
100 nM~20%Suprachiasmatic Nucleus Neurons[9]
100 nMFully Suppressed mAHPCA1 Pyramidal Neurons[10]

Table 2: IC50 Values of Apamin for SK Channel Subtypes

SK Channel SubtypeIC50Expression SystemReference
SK1 (hSK1)1 - 8 nM-[5]
SK2~70 pM-[5][11]
SK30.63 - 6 nM-[5]
KCa2.1 (SK1)4.1 nMHEK293 or COS7 cells[2][3]
KCa2.2 (SK2)87.7 pMHEK293 or COS7 cells[2][3]
KCa2.3 (SK3)2.3 nMHEK293 or COS7 cells[2][3]

Experimental Protocols

The following are detailed protocols for utilizing this compound in electrophysiological studies of afterhyperpolarization.

Protocol 1: Whole-Cell Patch-Clamp Recording of Apamin-Sensitive Currents

This protocol provides a general guideline for recording apamin-sensitive currents and may require optimization based on the specific cell type and recording equipment.

1. Cell Preparation:

  • Ensure cells are healthy and at an appropriate confluency for patching.[1]

2. Solution Preparation:

  • External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[1] Osmolarity should be adjusted to be isotonic with the internal solution.[1]

  • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[1] Adjust osmolarity to ~270-290 mOsm.[1]

3. Electrophysiological Recording:

  • Establish Whole-Cell Configuration: Approach a target cell with the patch pipette while applying positive pressure.[1] Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).[1] Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[1]

  • Voltage-Clamp Protocol to Elicit IAHP: A typical protocol involves a holding potential of -90 mV, a depolarizing voltage pulse to +30 mV for 100 ms, followed by a 5-second voltage-step to -50 mV to record the IAHP.[8] This voltage pulse is typically applied every 30 seconds.[8]

4. Apamin Application:

  • After obtaining a stable baseline recording of the IAHP, bath-apply this compound at the desired concentration (e.g., 100 nM).

  • Allow sufficient time for the drug to equilibrate and exert its effect.

5. Data Analysis:

  • Measure the peak or steady-state amplitude of the outward current before and after apamin application.[1]

  • The apamin-sensitive current can be obtained by digital subtraction of the current recorded in the presence of apamin from the control current.[1]

  • For dose-response analysis, apply increasing concentrations of apamin and fit the resulting data to a Hill equation to determine the IC₅₀.[1]

Protocol 2: Current-Clamp Recording to Assess the Effect of Apamin on Neuronal Firing

1. Cell and Solution Preparation:

  • Follow steps 1 and 2 from Protocol 1.

2. Electrophysiological Recording:

  • Establish a whole-cell current-clamp configuration.

  • Inject a series of depolarizing current pulses of varying amplitudes to elicit action potential firing and record the subsequent afterhyperpolarization.

3. Apamin Application:

  • Bath-apply this compound at a concentration known to substantially reduce the AHP (e.g., 10 µM).[6]

4. Data Analysis:

  • Analyze changes in action potential frequency, amplitude, duration, and the amplitude and duration of the afterhyperpolarization before and after apamin application.[1][6]

Experimental Workflow

Start Start Cell_Prep Cell Preparation Start->Cell_Prep Solution_Prep Solution Preparation (Internal & External) Cell_Prep->Solution_Prep Establish_WC Establish Whole-Cell Configuration Solution_Prep->Establish_WC Record_Baseline Record Baseline AHP/Firing Establish_WC->Record_Baseline Apply_Apamin Bath Apply This compound Record_Baseline->Apply_Apamin Record_Effect Record AHP/Firing in presence of Apamin Apply_Apamin->Record_Effect Data_Analysis Data Analysis (e.g., Subtraction, Firing Rate) Record_Effect->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a patch-clamp experiment using Apamin.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of SK channels and their contribution to afterhyperpolarization. Its high affinity and subtype selectivity enable the precise isolation of SK channel-mediated currents and the detailed examination of their physiological functions. The protocols and data presented here provide a solid foundation for researchers to effectively employ this compound in their studies of neuronal excitability, ion channel function, and the development of novel therapeutics targeting SK channels.

References

Application Notes and Protocols for Intraperitoneal Injection of Apamin TFA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin (B550111), a peptide neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] The trifluoroacetate (B77799) (TFA) salt of apamin is commonly used in research settings. These channels are crucial regulators of neuronal excitability and synaptic transmission.[1] Due to its specific mechanism of action, apamin TFA is a valuable pharmacological tool for investigating the physiological roles of SK channels in various processes, including learning, memory, and motor control.[1][3] Furthermore, its therapeutic potential is being explored in models of neurodegenerative diseases, fibrosis, and inflammatory conditions.[3][4]

This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in mice, summarizing key experimental parameters, methodologies, and relevant signaling pathways.

Data Presentation

Table 1: In Vivo this compound Administration Parameters in Mice
Species/StrainThis compound DoseAdministration RouteKey Application/FindingReference
C57BL/6 Male0.1 mg/kgIntraperitoneal (i.p.)Decreased liver injury and proinflammatory cytokine levels in a model of biliary fibrosis.[5]
Mice (Various strains)0.3 mg/kgIntraperitoneal (i.p.)Improved cognition, with overt side effects noted at this dose.[1][6][1][6]
C57BL/61.0 µg/kg (low dose)Intraperitoneal (i.p.)Neuroprotection in an MPTP/probenecid model of Parkinson's disease.[1][1][7]
C57BL/61.0 mg/kg (high dose)Intraperitoneal (i.p.)Used for behavioral analysis in a Parkinson's disease model; trembling observed.[1][8][1][7]
BALB/c0.2 mg/kgIntraperitoneal (i.p.)Not specified in the provided context.[1]
Atherosclerotic Mice0.1 mg/kgIntraperitoneal (i.p.)Alleviated histological abnormalities and reduced serum levels of liver enzymes in acetaminophen-induced liver injury.[9]
Table 2: this compound Toxicity and Side Effects in Mice
DoseObservationSpecies/StrainReference
0.3 mg/kgOvert side effects.Mice[6]
1.0 mg/kgTrembling.C57BL/6[8]
Up to 10 µg/mL (in vitro)No neurotoxicity observed in mature cortical neurons.Rat Cortical Neurons[10]

Experimental Protocols

Protocol 1: Intraperitoneal Injection of this compound for General Systemic Effects

This protocol is suitable for studying the systemic effects of apamin on behavior, cognition, and various disease models.

Materials:

  • This compound (lyophilized powder)

  • Sterile 0.9% saline

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Mice

  • Animal scale

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile 0.9% saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (typically 5-10 ml/kg for mice). For example, to administer 0.1 mg/kg to a 25g mouse in a 0.25 ml volume, the solution concentration would need to be 0.1 mg/ml.[1] It is recommended to prepare fresh solutions and use them promptly.[5]

  • Dosage Calculation: Weigh each animal immediately before injection to accurately calculate the required volume of the apamin solution.[1]

  • Injection:

    • Restrain the mouse appropriately, for example, by scruffing the neck to expose the abdomen.[1]

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]

    • Aspirate to ensure no fluid is drawn back, which would indicate incorrect placement in a blood vessel or organ.[1]

    • Inject the calculated volume of the apamin solution.

  • Post-Injection Monitoring: Observe the animals for any adverse effects, such as trembling, which has been noted at higher doses.[8] Monitor for the desired experimental outcomes at predetermined time points.

Protocol 2: Chronic Administration of this compound in a Parkinson's Disease Mouse Model

This protocol is adapted from studies investigating the neuroprotective effects of apamin in the MPTP/probenecid model of Parkinson's disease.[7][8]

Model: 9-week old male C57/Bl6 mice are treated with repeated intraperitoneal injections of MPTP/probenecid to induce a progressive loss of dopaminergic neurons.[7][8]

This compound Administration:

  • Dosage: Low dose (e.g., 0.5 µg/kg) or high dose (e.g., 1.0 mg/kg).[8]

  • Timing: Administer this compound via intraperitoneal injection 48 hours after the first MPTP/probenecid injection.[7][8]

  • Frequency: Continue injections every 3.5 days for the duration of the study (e.g., 5 weeks).[7][8]

  • Control Group: A control group should receive vehicle (saline) injections following the same schedule.[7]

Outcome Measures:

  • Behavioral tests (e.g., open field, rotarod) can be performed to assess motor function.[8]

  • Post-mortem analysis of brain tissue to quantify dopaminergic neuron loss and assess neuroinflammation.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by blocking SK channels.[2][11] This blockade leads to the modulation of several downstream signaling pathways implicated in inflammation, fibrosis, and apoptosis.

Key Signaling Pathways Modulated by Apamin:
  • NF-κB Signaling Pathway: Apamin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][12] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][9]

  • TGF-β1/Smad Signaling Pathway: In models of fibrosis, apamin suppresses the activation of the TGF-β1/Smad signaling pathway.[3][5] This results in reduced expression of fibrogenic genes, collagen deposition, and activation of hepatic stellate cells.[5]

  • JAK/STAT Signaling Pathway: Apamin can prevent the activation of the JAK/STAT pathway, which is also involved in inflammatory responses.[3]

  • Mitochondria-Related Apoptotic Pathway: Apamin has been shown to reduce apoptosis by increasing the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and decreasing the expression of pro-apoptotic genes (e.g., Bax, caspase-3).[3]

Visualizations

Apamin_Mechanism_of_Action Mechanism of Action of this compound Apamin This compound SK_Channel Small-Conductance Ca2+- activated K+ (SK) Channels Apamin->SK_Channel Blocks Signaling_Pathways Modulation of Signaling Pathways Apamin->Signaling_Pathways Neuronal_Excitability Increased Neuronal Excitability SK_Channel->Neuronal_Excitability Leads to Biological_Effects Anti-inflammatory, Anti-fibrotic, Neuroprotective Effects Neuronal_Excitability->Biological_Effects Signaling_Pathways->Biological_Effects

Caption: Overview of this compound's mechanism of action.

Experimental_Workflow General Experimental Workflow for In Vivo this compound Studies in Mice cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Reconstitution This compound Reconstitution (Sterile Saline) Animal_Prep Animal Weighing and Dosage Calculation Reconstitution->Animal_Prep Injection Intraperitoneal (i.p.) Injection Animal_Prep->Injection Behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field) Injection->Behavioral Biochemical Biochemical Assays (e.g., ELISA for cytokines) Injection->Biochemical Histological Histological Analysis (e.g., Tissue Staining) Injection->Histological

Caption: A typical workflow for in vivo this compound studies in mice.

Signaling_Pathways Key Signaling Pathways Modulated by this compound Apamin This compound NFkB NF-κB Pathway Apamin->NFkB Inhibits TGFb TGF-β1/Smad Pathway Apamin->TGFb Suppresses JAK_STAT JAK/STAT Pathway Apamin->JAK_STAT Inhibits Inflammation Inflammation NFkB->Inflammation Drives Fibrosis Fibrosis TGFb->Fibrosis Drives JAK_STAT->Inflammation Drives

References

Troubleshooting & Optimization

Apamin TFA stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Apamin TFA (trifluoroacetate). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound powder?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C and protected from moisture.[1][2] When stored under these conditions, the powder is stable for at least three to four years.[3][4] The product is typically shipped at room temperature, and this short-term exposure to ambient temperatures does not affect its quality.[1][3]

Q2: How should I reconstitute this compound?

It is recommended to first centrifuge the vial at 10,000 x g for 5 minutes to ensure all the powder is at the bottom, as the lyophilized product can be difficult to see.[2] this compound is soluble in pure water, such as double-distilled water (ddH₂O), at concentrations ranging from 100 µM to 1 mM.[1][4][5] For dissolution, gently tap or roll the vial; avoid vigorous vortexing, though a light vortex of up to 3 seconds is acceptable if needed.[1][2]

Q3: What is the stability of this compound in solution?

The stability of reconstituted this compound depends on the storage temperature. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

  • Short-term storage: Reconstituted solutions can be stored at 4°C for up to one week.[1][2]

  • Long-term storage: For longer periods, aliquots of the stock solution should be stored at -20°C for up to six months or -80°C for up to six months.[1][2][6][7]

It is not recommended to store Apamin in working solutions for more than a few days; fresh working solutions should be prepared from the stock solution just before use.[2]

Q4: Can I dissolve this compound in solvents other than water?

While water is the recommended solvent for creating stock solutions, this compound is also soluble in DMSO at high concentrations (e.g., 100 mg/mL).[3] However, it is important to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce solubility.[3] For in vivo studies, specific formulations using solvents like PEG300, Tween80, and corn oil may be necessary, and these solutions should be used immediately after preparation.[3]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Lyophilized Powder

  • Problem: The this compound powder is not readily dissolving in the solvent.

  • Solution:

    • Centrifuge: Before adding any solvent, ensure you have centrifuged the vial at 10,000 x g for 5 minutes to pellet the powder at the bottom. The lyophilized product may be difficult to visualize.[2]

    • Gentle Agitation: After adding the solvent, gently tap, tilt, and roll the vial to aid dissolution.[2]

    • Light Vortexing: If necessary, a brief and light vortex (maximum of 3 seconds) can be applied. Avoid vigorous vortexing.[1][2]

Issue 2: Loss of Biological Activity in Experiments

  • Problem: The Apamin solution does not exhibit the expected biological activity, such as blocking of small conductance calcium-activated potassium (SK) channels.

  • Potential Causes & Solutions:

    • Improper Storage: Verify that the lyophilized powder and reconstituted solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture.[1][2]

    • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the peptide. Always prepare single-use aliquots for long-term storage to maintain biological activity.[1][2]

    • Aged Working Solutions: Do not use working solutions that are more than a few days old. Prepare them fresh from a properly stored stock aliquot for each experiment.[2]

    • Incorrect Buffer pH: While Apamin is soluble in water, the pH of your final working buffer can influence its stability and activity. Ensure the buffer conditions are appropriate for your experimental setup.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound based on available data. For lot-specific stability data, please refer to the product's certificate of analysis.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C≥ 3 yearsProtect from moisture.[3]
-20°C≥ 4 yearsProtect from moisture.[4]
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles.[6][7]
-20°C1-6 monthsAliquot to avoid freeze-thaw cycles.[1][6][7]
4°CUp to 1 weekFor short-term use only.[1][2]
Working Solution Room Temperature / 4°CA few daysPrepare fresh before each experiment.[1][2]

Experimental Protocols & Visualizations

Protocol: Assessment of this compound Solution Stability

This protocol outlines a general workflow for assessing the stability of a reconstituted this compound solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Reconstitution: Prepare a stock solution of this compound in ddH₂O at a concentration of 1 mg/mL.

  • Aliquoting and Storage: Distribute the stock solution into multiple aliquots. Store sets of aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C).

  • Time Points: Establish several time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).

  • RP-HPLC Analysis:

    • At each time point, analyze an aliquot from each storage condition.

    • Use a C18 column with a linear gradient of acetonitrile (B52724) in the presence of 0.1% trifluoroacetic acid (TFA).[8]

    • Monitor the elution profile using a UV detector.

  • Data Analysis: Compare the peak area of the intact Apamin peptide at each time point to the initial Day 0 sample. A decrease in the main peak area or the appearance of new peaks indicates degradation. Calculate the percentage of remaining intact peptide to quantify stability.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Results reconstitute Reconstitute this compound in ddH2O (1 mg/mL) aliquot Create Aliquots reconstitute->aliquot storage4C Store at 4°C aliquot->storage4C storage_neg20C Store at -20°C aliquot->storage_neg20C storage_neg80C Store at -80°C aliquot->storage_neg80C hplc RP-HPLC Analysis on C18 Column storage4C->hplc storage_neg20C->hplc storage_neg80C->hplc data Compare Peak Area to T0 Quantify Degradation hplc->data

Caption: Workflow for assessing this compound stability.

Signaling Pathway: Apamin Inhibition of SK Channels

Apamin is a highly specific blocker of small-conductance Ca²⁺-activated K⁺ (SK) channels.[6][9] In certain cellular contexts, such as hepatic stellate cells, the activation of SK channels is implicated in fibrotic signaling pathways. By blocking these channels, Apamin can inhibit downstream signaling cascades, such as the TGF-β1-induced phosphorylation of Smad2/3, thereby reducing the expression of fibrotic markers like α-SMA.[7]

G cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling SK_channel SK Channel pSmad p-Smad2/3 Activation SK_channel->pSmad Modulates Ca_ion Intracellular Ca2+ Ca_ion->SK_channel Activates Apamin Apamin Apamin->SK_channel Blocks TGFb TGF-β1 TGFb->pSmad a_SMA α-SMA Expression (Fibrosis Marker) pSmad->a_SMA

Caption: Apamin's role in blocking SK channel signaling.

References

Preventing Apamin Degradation in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Apamin (B550111) TFA in solution. Through a series of frequently asked questions and troubleshooting guides, this document outlines best practices for storage, handling, and the mitigation of potential stability issues associated with the trifluoroacetic acid (TFA) counterion.

Frequently Asked Questions (FAQs)

Q1: What is Apamin and why is its stability in solution a concern?

Apamin is a neurotoxic peptide derived from bee venom, composed of 18 amino acids with two stabilizing disulfide bonds.[1][2] It is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels, making it a valuable tool in neuroscience research.[3][4] Like other peptides, Apamin can be susceptible to degradation in solution through pathways such as oxidation, hydrolysis, and adsorption to surfaces, which can lead to a loss of biological activity and inconsistent experimental results.[3] The presence of trifluoroacetic acid (TFA), a common residual counterion from peptide synthesis and purification, can also influence its stability and may be toxic in cell-based experiments.[5][6][7]

Q2: How should lyophilized Apamin TFA be stored to ensure its integrity?

To maintain its stability, lyophilized Apamin powder should be stored at -20°C or -80°C, shielded from moisture and light.[3] Proper storage of the lyophilized peptide is critical for preserving its potency and preventing degradation before it is even brought into solution.[3]

Q3: What is the recommended procedure for reconstituting this compound?

Apamin is soluble in pure water at concentrations in the high micromolar range (100 µM - 1 mM).[3] For long-term stock solutions, it is highly recommended to use double-distilled water.[3] Before adding the solvent, it is good practice to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3] To dissolve the peptide, gently tap or roll the vial. If necessary, light vortexing for a few seconds is acceptable, but vigorous vortexing should be avoided.[3]

Q4: What are the optimal storage conditions for this compound in solution?

Once reconstituted, the stability of Apamin is dependent on the storage conditions. The following table summarizes the recommended storage temperatures and durations for Apamin solutions.

Solution TypeStorage TemperatureDurationRecommendations
Stock Solution (Short-term)4°CUp to 1 weekRecommended for immediate or near-future use.
Stock Solution (Long-term)-20°C or -80°CUp to 6 monthsAliquot into single-use volumes to prevent repeated freeze-thaw cycles.[3][8]
Working SolutionRoom Temperature or 4°CNot recommended (a few days at most)It is best practice to prepare fresh working solutions from the stock solution immediately before each experiment.[3]

Q5: What are the primary causes of Apamin degradation in solution?

Apamin degradation in solution can be attributed to several factors:

  • Chemical Degradation: This includes oxidation, particularly of the methionine and cysteine residues, as well as hydrolysis and deamidation.[3]

  • Physical Instability: Apamin may adsorb to the surfaces of storage vials, such as glass or plastic, leading to a decrease in the effective concentration.[3]

  • Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can introduce ice crystals that may damage the peptide structure and lead to aggregation and degradation.[3]

  • Improper pH: Although Apamin is stable over a wide pH range (from as low as 2 to 8.5), extremes in pH can accelerate hydrolysis.[1][9]

  • Presence of TFA: The trifluoroacetic acid counterion can create a low pH environment and may directly contribute to degradation pathways under certain conditions.

Q6: Is the TFA counterion problematic for my experiments?

Trifluoroacetic acid is a remnant of the peptide synthesis and purification process and can have undesirable effects in biological assays.[7] It can be toxic to cells and may interfere with experimental results.[5][7] For sensitive applications, particularly those involving cell cultures, it is highly recommended to exchange the TFA for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.[5][6][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Biological Activity Peptide degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure stock solutions are properly aliquoted and avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.[3]
Inconsistent Experimental Results Degradation of Apamin in the working solution or variability in the amount of active peptide due to adsorption.Use freshly prepared working solutions. Consider using low-adhesion microcentrifuge tubes or glassware for preparing and storing Apamin solutions to minimize surface adsorption.[3]
Precipitation in Solution Poor solubility in the chosen buffer or exceeding the solubility limit.Confirm that the concentration of Apamin is within its solubility limits for the chosen solvent. If using a buffer other than pure water, ensure Apamin is compatible with the buffer's components and pH.[3]
Observed Toxicity in Cell-Based Assays The presence of residual TFA.Exchange the TFA counterion for a more biocompatible one like acetate or hydrochloride using established protocols.[5][6][10]

Experimental Protocols

Protocol 1: TFA Removal and Exchange with Hydrochloride (HCl)

This protocol is adapted from established methods for exchanging TFA counterions with chloride.[11][12]

Materials:

  • This compound

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the this compound in distilled water at a concentration of 1 mg/mL. A phosphate (B84403) buffer (50 mM phosphate, 100 mM NaCl) can also be used.[12]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM. A 10 mM HCl concentration has been shown to be effective without impacting peptide purity.[11][12]

  • Let the solution stand at room temperature for at least one minute.[12]

  • Freeze the solution at -80°C or in liquid nitrogen.[12]

  • Lyophilize the frozen solution overnight until all the liquid has been removed.[12]

  • To ensure complete removal of TFA, re-dissolve the lyophilized peptide in the same concentration of HCl solution and repeat the freezing and lyophilization steps at least two more times.[12]

  • After the final lyophilization, the Apamin is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

Protocol 2: Monitoring Apamin Stability with RP-HPLC

This protocol outlines a general method for assessing the purity and degradation of Apamin using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Materials:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., Vydac 218TP54, 4.6 x 250 mm)[13]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Apamin solution samples

Procedure:

  • Prepare your Apamin solution at the desired concentration and in the desired buffer.

  • To create a stability study, incubate aliquots of the solution under different conditions (e.g., various temperatures, pH levels, or time points).

  • At each time point, inject a sample of the Apamin solution into the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes).[13]

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • The degradation of Apamin can be quantified by observing the decrease in the peak area of the main Apamin peak and the appearance of new peaks corresponding to degradation products over time.

Visualizations

cluster_prep Apamin Solution Preparation cluster_storage Storage Options cluster_use Experimental Use lyophilized Lyophilized this compound (Store at -20°C or -80°C) reconstitute Reconstitute in double-distilled water lyophilized->reconstitute stock Stock Solution (100 µM - 1 mM) reconstitute->stock short_term Short-term (4°C, ≤ 1 week) stock->short_term aliquot Aliquot into single-use tubes stock->aliquot prepare_working Prepare Fresh Working Solution short_term->prepare_working long_term Long-term (-20°C/-80°C, ≤ 6 months) long_term->prepare_working aliquot->long_term experiment Conduct Experiment prepare_working->experiment

Workflow for Apamin solution preparation and storage.

cluster_degradation Degradation Pathways apamin_tfa This compound in Solution oxidation Oxidation (Cys, Met residues) apamin_tfa->oxidation hydrolysis Hydrolysis apamin_tfa->hydrolysis adsorption Adsorption to Surfaces apamin_tfa->adsorption freeze_thaw Freeze-Thaw Cycles apamin_tfa->freeze_thaw loss_of_activity Loss of Biological Activity oxidation->loss_of_activity hydrolysis->loss_of_activity adsorption->loss_of_activity freeze_thaw->loss_of_activity start This compound Salt dissolve Dissolve in H2O + 10 mM HCl start->dissolve freeze Freeze (-80°C or Liq. N2) dissolve->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat Dissolution, Freezing, and Lyophilization (2-3 times) lyophilize->repeat end Apamin HCl Salt repeat->end

References

Impact of Apamin TFA purity on experimental outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apamin TFA. The following information addresses common issues related to peptide purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

This compound is the trifluoroacetate (B77799) salt of Apamin, an 18-amino acid peptide neurotoxin originally isolated from bee venom.[1][2] It is a highly selective and potent blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] By inhibiting these channels, Apamin reduces the afterhyperpolarization phase in excitable cells, leading to increased neuronal excitability.

Q2: What are the common impurities found in commercially available this compound?

Synthetically produced peptides like this compound can contain several types of impurities, including:

  • Deletion Peptides: Sequences missing one or more amino acids.[3]

  • Truncated Peptides: Incomplete peptide chains.

  • Oxidized Peptides: Particularly susceptible amino acids like methionine can become oxidized during synthesis or storage.[4]

  • Deamidated Peptides: Asparagine and glutamine residues can undergo deamidation.[3][4]

  • Residual Synthesis Reagents: Trifluoroacetic acid (TFA) from the cleavage and purification steps is a common counter-ion found in the final product.[5][6] Other reagents like scavengers may also be present in trace amounts.[7]

  • Cross-Contamination: In rare cases, contamination with other synthetic peptides can occur.[8]

Q3: How can the purity of this compound affect my experimental results?

The purity of this compound can have a significant impact on experimental outcomes:

  • Altered Potency: Impurities that are structurally related to Apamin but have lower activity can compete for the binding site on SK channels, leading to an underestimation of Apamin's true potency (a higher apparent IC50).

  • Off-Target Effects: Some impurities may have their own biological activity, potentially interacting with other ion channels or receptors, leading to confounding results.

  • Reduced Reproducibility: Batch-to-batch variability in the type and amount of impurities can lead to poor reproducibility of experimental results.

  • Cellular Toxicity: Residual TFA and other synthesis reagents can be toxic to cells, affecting cell viability and growth in culture.[5]

Q4: What is the significance of the "TFA" in this compound?

TFA (trifluoroacetic acid) is used during the synthesis and purification of peptides. It associates with positively charged amino acid residues in the peptide, forming a salt. While TFA is necessary for the process, it is not biologically inert. Residual TFA in the final product can:

  • Alter pH: TFA is acidic and can lower the pH of your experimental solutions, potentially affecting protein function and cell health.[5]

  • Induce Biological Effects: TFA has been shown to affect cell growth and act as an allosteric modulator of certain receptors.[5]

  • Interfere with Structural Studies: The presence of TFA can affect the secondary structure of peptides.[5]

For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between different batches of this compound. The purity and impurity profiles of the batches may differ.1. Always purchase this compound from a reputable supplier who provides a certificate of analysis with detailed purity information (e.g., HPLC and mass spectrometry data). 2. If possible, purchase a large single batch of this compound for the entire series of experiments. 3. If you must use a new batch, perform a side-by-side comparison with the old batch to ensure consistency.
Observed cellular toxicity or unexpected changes in cell growth. The concentration of residual TFA in your this compound stock solution may be high enough to cause cytotoxic effects.1. Consider performing a counter-ion exchange to replace TFA with a more biocompatible ion like chloride. 2. Prepare a "vehicle control" solution containing the same concentration of TFA as your this compound working solution to assess the effect of TFA alone. 3. Ensure that the final concentration of TFA in your assay is below the threshold known to cause cellular toxicity (can be as low as nM concentrations).[5]
The measured potency (IC50) of this compound is lower than expected from the literature. The this compound sample may have a lower purity than stated, with inactive or less active impurities competing for the target.1. Verify the purity of your this compound using analytical techniques like HPLC. 2. Use a higher purity grade of this compound (>98%) for sensitive assays like electrophysiology and binding studies.
Difficulty dissolving the lyophilized this compound powder. The peptide may have degraded due to improper storage, or the presence of certain impurities could affect its solubility.1. Follow the supplier's instructions for reconstitution. For hydrophobic peptides, a small amount of organic solvent like DMSO may be required before adding aqueous buffer. 2. Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.

Data Presentation

Impact of this compound Purity on Experimental Parameters (Illustrative Data)

The following table illustrates the potential impact of this compound purity on key experimental parameters. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Purity LevelApparent IC50 (nM) for SK Channel InhibitionVariability between Experiments (CV%)Potential for Off-Target Effects
>98% 1 - 10< 5%Low
95% 10 - 505 - 15%Moderate
<90% > 50> 15%High

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for Measuring SK Channel Inhibition

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on SK channels in a whole-cell patch-clamp configuration.

  • Cell Preparation:

    • Culture cells expressing the SK channel subtype of interest (e.g., HEK293 cells stably transfected with KCa2.x).

    • Plate cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 1 mM stock solution of high-purity (>98%) this compound in sterile water. Aliquot and store at -20°C.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Obtain a giga-ohm seal and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit SK channel currents using a voltage ramp or step protocol (e.g., a ramp from -120 mV to +40 mV over 200 ms).

    • Establish a stable baseline recording of the SK current for at least 3-5 minutes.

    • Perfuse the cells with the external solution containing the desired concentration of this compound.

    • Record the current until a steady-state block is achieved.

    • Wash out the this compound with the external solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after this compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Apamin Action

cluster_cell Cell Membrane SK_channel SK Channel K_ion_out K⁺ SK_channel->K_ion_out Efflux Neuronal_Excitability Increased Neuronal Excitability SK_channel->Neuronal_Excitability Modulates Ca_ion Ca²⁺ Ca_ion->SK_channel Activates Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K⁺ Apamin This compound Apamin->SK_channel Blocks Apamin->Hyperpolarization Prevents Hyperpolarization->Neuronal_Excitability Suppresses

Caption: Mechanism of this compound action on SK channels.

Experimental Workflow for Assessing this compound Purity Impact

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Apamin_High This compound (>98% Purity) Assay Cell-Based Assay (e.g., Electrophysiology) Apamin_High->Assay Apamin_Low This compound (95% Purity) Apamin_Low->Assay IC50_High Determine IC50 (High Purity) Assay->IC50_High IC50_Low Determine IC50 (Low Purity) Assay->IC50_Low Comparison Compare Potency & Variability IC50_High->Comparison IC50_Low->Comparison

Caption: Workflow for comparing this compound of different purities.

Logical Relationship of Purity and Experimental Outcome

Purity This compound Purity Impurities Level of Impurities Purity->Impurities Inversely Correlated Potency Observed Potency (IC50) Impurities->Potency Decreases Reproducibility Reproducibility Impurities->Reproducibility Decreases Off_Target Off-Target Effects Impurities->Off_Target Increases Data_Quality Overall Data Quality Potency->Data_Quality Reproducibility->Data_Quality Off_Target->Data_Quality Negatively Impacts

Caption: Impact of this compound purity on experimental outcomes.

References

Technical Support Center: A Guide to Apamin in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of apamin (B550111) in experimental research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you mitigate variability and achieve reliable, reproducible results when using apamin to study the role of small-conductance calcium-activated potassium (SK) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Apamin?

A1: Apamin is a peptide neurotoxin derived from bee venom that acts as a highly selective blocker of small-conductance Ca2+-activated K+ (SK) channels.[1][2][3] These channels are crucial for regulating the afterhyperpolarization (AHP) that follows an action potential, which in turn influences neuronal firing frequency.[4][5] Apamin functions as an allosteric inhibitor, binding to the outer vestibule of the channel to induce a conformational change that prevents it from opening, rather than directly blocking the pore.[1][6] It primarily inhibits SK2 and SK3 channel isoforms with high affinity, and to a lesser extent, the human SK1 isoform.[4][7]

Q2: I am observing inconsistent effects of Apamin in my experiments. What are the potential causes?

A2: Variability in apamin's effects can arise from several factors:

  • Species and SK Channel Subtype: A primary reason for inconsistent results is the species-specific sensitivity of SK channels. For instance, the rat SK1 channel isoform is notably insensitive to apamin, whereas the human SK1 isoform is sensitive.[8][9][10] Ensure you are aware of the SK channel subtypes expressed in your model system.

  • Stock Solution Preparation and Storage: Apamin is a peptide and can degrade if not handled correctly. It is recommended to avoid multiple freeze-thaw cycles of stock solutions.[4]

  • Experimental Conditions: The activity of SK channels is dependent on intracellular calcium levels. Fluctuations in intracellular calcium can lead to variable effects of apamin.[10]

  • Cell Health and Passage Number: The health and passage number of cell lines can influence the expression levels of SK channels, leading to inconsistent responses to apamin.[10]

Q3: What are the recommended starting concentrations for Apamin in in vitro and in vivo experiments?

A3: The optimal concentration of apamin is highly dependent on the specific application, cell type, or animal model. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific experimental conditions. However, the following tables provide some general guidelines from published research.

Data Presentation: Quantitative Data on Apamin

Table 1: Apamin Potency (IC₅₀) on KCa2 (SK) Channel Subtypes
Channel SubtypeIC₅₀ ValueSpecies/Cell LineReference
KCa2.1 (SK1)4.1 nMHuman (HEK293 cells)[11][12]
KCa2.2 (SK2)87.7 pMHuman (HEK293 cells)[11][12]
KCa2.3 (SK3)2.3 nMHuman (COS7 cells)[11][12]
Rat SK1InsensitiveRat[8][9][10]
Table 2: Recommended Apamin Dosages for In Vivo Rodent Studies
Species/StrainApamin DoseAdministration RouteKey Application/FindingReference
Mice (Various strains)0.3 mg/kgIntraperitoneal (i.p.)Improved cognition (with noted side effects)[13]
Mice (C57BL)1.0 µg/kg (low dose)Intraperitoneal (i.p.)Neuroprotection in a Parkinson's disease model[13]
Mice (C57BL)1.0 mg/kg (high dose)Intraperitoneal (i.p.)Behavioral analysis in a Parkinson's disease model (trembling observed)[13]
Rats (Wistar)0.5-1.0 µg/kgIntraperitoneal (i.p.)Proposed for use in a Huntington's disease model[14]

Experimental Protocols

Patch-Clamp Electrophysiology Protocol for Assessing Apamin's Effect on SK Channels

This protocol provides a general guideline for using apamin in patch-clamp experiments and may require optimization based on the specific cell type and recording setup.

1. Solution Preparation:

  • External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. Add MgCl₂ and CaCl₂ to achieve desired free concentrations (e.g., 1 mM free Mg²⁺ and 1 µM free Ca²⁺).[15]

  • Apamin Stock Solution: Prepare a stock solution of apamin by dissolving the lyophilized powder in sterile 0.9% saline or water. Aliquot into single-use volumes and store at -20°C or -80°C.[4][13]

  • Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it in the external solution to the desired final concentration immediately before application.[4]

2. Recording Procedure:

  • Establish a stable whole-cell recording from the cell of interest.

  • Obtain a stable baseline recording of neuronal activity or SK channel currents.

  • To elicit SK currents in voltage-clamp mode, use a voltage step protocol that activates voltage-gated calcium channels (e.g., a step to +10 mV).[5]

  • In current-clamp mode, inject depolarizing current steps to elicit action potentials and observe the afterhyperpolarization.[5]

  • Perfuse the recording chamber with the apamin-containing external solution.

  • Record the changes in currents or firing patterns to assess the effect of apamin on SK channel activity.

  • To test for reversibility, perfuse the chamber with the control external solution (washout). Note that the washout of apamin can be slow and sometimes incomplete.[4]

3. Data Analysis:

  • Compare the firing frequency, afterhyperpolarization amplitude and duration, or the amplitude of the outward current before, during, and after apamin application.

Mandatory Visualizations

Signaling Pathway of Apamin's Action

cluster_cell Postsynaptic Neuron Ca_influx Ca²⁺ Influx Ca_ion ↑ [Ca²⁺]i Ca_influx->Ca_ion SK_channel SK Channel Ca_ion->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux AHP Afterhyperpolarization (AHP) K_efflux->AHP Firing_Freq ↓ Firing Frequency AHP->Firing_Freq Apamin Apamin Apamin->SK_channel Blocks cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Sol Prepare Apamin Stock Solution Working_Sol Prepare Fresh Working Solution Stock_Sol->Working_Sol Baseline Establish Stable Baseline Recording Application Apply Apamin Baseline->Application Recording Record Cellular Response Application->Recording Washout Washout Recording->Washout Data_Analysis Analyze Data Washout->Data_Analysis Start Variable Apamin Effects Observed Check_Species Is the model system known to have Apamin-sensitive SK channels? Start->Check_Species Check_Prep Are Apamin solutions prepared fresh and stored correctly? Check_Species->Check_Prep Yes Verify_Expression Verify SK channel subtype expression (e.g., qPCR) Check_Species->Verify_Expression No/Unsure Check_Conc Has a dose-response curve been performed for this system? Check_Prep->Check_Conc Yes New_Prep Prepare fresh stock and working solutions. Aliquot stock. Check_Prep->New_Prep No Check_Health Are the cells healthy and within a consistent passage number? Check_Conc->Check_Health Yes Optimize_Conc Perform a dose-response experiment to find optimal concentration. Check_Conc->Optimize_Conc No Standardize_Culture Standardize cell culture protocols. Check_Health->Standardize_Culture No Consistent_Results Consistent Results Check_Health->Consistent_Results Yes

References

Validation & Comparative

A Comparative Guide to Apamin TFA and Other SK Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various small-conductance calcium-activated potassium (SK) channel blockers is critical for designing precise experiments and developing targeted therapeutics. This guide provides an objective comparison of Apamin (B550111) TFA with other notable SK channel inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Apamin, a peptide neurotoxin isolated from bee venom and commonly available as Apamin trifluoroacetate (B77799) (TFA), is a highly potent and selective blocker of SK channels.[1][2] These channels, activated by submicromolar intracellular calcium concentrations, are crucial regulators of neuronal excitability, synaptic transmission, and cellular signaling.[3][4] Apamin's high affinity and selectivity have made it an invaluable pharmacological tool for dissecting the physiological roles of the three main SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[5]

Mechanism of Action: A Tale of Two Blockades

SK channel inhibitors can be broadly categorized based on their mechanism of action: pore blockers and gating modulators.

Apamin TFA and compounds like UCL1684 are classified as pore blockers.[6][7] Apamin is understood to bind to the outer vestibule of the channel pore, inducing an allosteric conformational change that physically occludes the ion conduction pathway.[5][6] Its binding site involves amino acid residues in both the P-loop (the outer pore region) and the extracellular loop between the S3 and S4 transmembrane segments.[6] UCL1684, a synthetic non-peptidic compound, is also considered a pore blocker that acts at the apamin binding site and competitively displaces radiolabeled apamin.[6]

In contrast, compounds such as NS8593 act as negative allosteric modulators.[7] Instead of directly blocking the pore, these molecules reduce the channel's sensitivity to intracellular calcium, thereby decreasing the probability of channel opening.[7] This distinct mechanism can lead to different functional outcomes in cellular and physiological contexts.

Quantitative Comparison of SK Channel Blockers

The potency and selectivity of SK channel blockers are typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The following table summarizes key quantitative data for this compound and other selected SK channel inhibitors, primarily derived from whole-cell patch-clamp experiments on heterologous expression systems like HEK293 or CHO cells.

BlockerTypeTarget SK SubtypesIC50 / Ki ValuesKey Characteristics
Apamin Peptide Toxin (Pore Blocker)SK1, SK2, SK3IC50: ~1-8 nM (hSK1), ~70 pM (SK2), ~0.63-6 nM (SK3) Ki: ~390 pM (hSK1), ~4 pM (rSK2), ~11 pM (rSK3)[5]High potency and selectivity for SK channels, with a preference for SK2 over SK3 and SK1.[6] Its peptide nature can limit its therapeutic applications.[6]
UCL1684 Non-peptidic (Pore Blocker)SK1, SK2, SK3IC50: Sub-nanomolar for SK2[8]A potent, non-peptidic mimetic of apamin's active residues.[6] It is a valuable tool for studies requiring potent, broad-spectrum SK1/SK2 inhibition.[6]
NS8593 Non-peptidic (Negative Allosteric Modulator)SK1, SK2, SK3IC50: Low micromolar range[9]Modulates the calcium sensitivity of the channels rather than directly blocking the pore.[7]
Methyl-laudanosine AlkaloidSK1, SK2, SK3IC50: ~1.2 µM (SK1), ~0.8 µM (SK2), ~1.8 µM (SK3)Blocks all three SK channel subtypes with similar potency.

Experimental Protocols

Accurate and reproducible data are paramount in pharmacological studies. Below are detailed methodologies for key experiments used to characterize SK channel blockers.

Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold-standard technique for directly measuring the effect of a compound on ion channel function.[5]

Objective: To measure the inhibition of SK channel currents by this compound or other blockers.

Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO) stably or transiently expressing the specific SK channel subtype of interest (SK1, SK2, or SK3).[5]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Internal Solution: The patch pipette should contain a solution mimicking the intracellular environment, including a potassium-based primary salt (e.g., K-gluconate) and a calcium buffer (e.g., EGTA) to control the free calcium concentration at a level that activates the SK channels (typically in the submicromolar range).

  • External Solution: The external solution should contain physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+.

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps or ramps to elicit SK channel currents.[5]

  • Drug Application: After obtaining a stable baseline recording of SK channel currents, apply this compound or the test compound at various concentrations to the external solution.

  • Data Analysis: Measure the reduction in current amplitude at each drug concentration to determine the IC50 value by fitting the data to a concentration-response curve.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd or Ki) of a compound to the SK channel.[5]

Objective: To determine the binding affinity of this compound and to assess the ability of other compounds to compete for the Apamin binding site.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the SK channel of interest. This involves homogenization of the cells/tissue followed by centrifugation to isolate the membrane fraction.[5]

  • Binding Reaction:

    • For saturation binding assays, incubate the prepared membranes with varying concentrations of a radiolabeled form of Apamin (e.g., ¹²⁵I-Apamin) to determine its Kd and Bmax (receptor density).

    • For competition binding assays, incubate the membranes with a fixed concentration of radiolabeled Apamin in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or UCL1684).[5]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • In saturation assays, plot the specific binding against the radioligand concentration to determine Kd and Bmax.

    • In competition assays, plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled competitor to determine the Ki value.

Signaling Pathways and Visualization

SK channels are integral components of various signaling pathways, particularly in the central nervous system. They are often co-localized with and functionally coupled to glutamate (B1630785) receptors, such as NMDA and mGlu5 receptors, at postsynaptic densities. This close association allows for tight regulation of synaptic transmission and plasticity.

An increase in intracellular calcium, often triggered by the activation of these glutamate receptors, leads to the opening of SK channels. The subsequent potassium efflux hyperpolarizes the neuronal membrane, which can reduce the excitability of the neuron and modulate the strength of the synaptic signal.

SK_Channel_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds mGluR5 mGluR5 Glutamate->mGluR5 binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx activates IP3R IP3 Receptor mGluR5->IP3R activates via Gq/PLC SK_Channel SK Channel Ca_Influx->SK_Channel activates ER Endoplasmic Reticulum Ca_Release Ca²⁺ Release IP3R->Ca_Release triggers Ca_Release->SK_Channel activates K_Efflux K⁺ Efflux SK_Channel->K_Efflux mediates Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization causes LTP_Modulation Modulation of Synaptic Plasticity (LTP) Hyperpolarization->LTP_Modulation influences Apamin This compound Apamin->SK_Channel blocks

Caption: SK channel signaling at a glutamatergic synapse.

Conclusion

The choice of an SK channel blocker depends on the specific experimental goals. This compound remains an indispensable tool for its high potency and selectivity, particularly for the SK2 subtype. Its peptidic nature, however, may be a limitation in certain applications. Non-peptidic blockers like UCL1684 offer a potent alternative for broad-spectrum SK channel inhibition. For studies investigating the role of calcium sensitivity in SK channel function, negative allosteric modulators like NS8593 provide a unique mechanistic approach. A thorough understanding of the distinct properties of these compounds, as outlined in this guide, is essential for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting SK channels.

References

A Researcher's Guide to Apamin TFA: Unraveling its Specificity for SK Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of Apamin (B550111) Trifluoroacetate (TFA) and its specificity for the small-conductance calcium-activated potassium (SK) channel subtypes: SK1, SK2, and SK3. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative SK channel modulators to facilitate informed experimental design and drug discovery efforts.

Apamin, a peptide neurotoxin isolated from bee venom, is a highly selective and potent blocker of SK channels.[1] These channels, encoded by the KCNN1-3 genes, are critical regulators of neuronal excitability and cellular signaling by contributing to the afterhyperpolarization that follows an action potential.[1][2] The three subtypes—SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3)—are gated by submicromolar concentrations of intracellular calcium and exhibit distinct sensitivities to Apamin, making it an invaluable tool for dissecting their individual physiological roles.[1]

Comparative Analysis of Apamin TFA Specificity

This compound exhibits a clear differential affinity for the three SK channel subtypes. The general consensus from numerous studies is that Apamin is most potent on SK2 channels, followed by SK3, and then SK1.[2][3][4] This subtype selectivity allows for the pharmacological isolation of specific SK channel functions in various experimental models.

The inhibitory potency of Apamin is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes IC50 values reported in the literature for this compound against human and rat SK channel subtypes, highlighting the variability that can arise from different expression systems and experimental conditions.

SK Channel SubtypeExpression SystemIC50 (this compound)Reference
SK1 (KCa2.1) Human (hSK1) in Xenopus oocytes704 pM (biphasic with 196 nM)[1]
Human (hSK1)0.7–12 nM[2]
Human (hSK1)4.1 nM[2]
Rat (rSK1)Insensitive[3][5]
SK2 (KCa2.2) Rat (rSK2) in Xenopus oocytes27 pM[1]
Human (hSK2)141 ± 21 pM[1]
Rat (rSK2)69.5 ± 13.3 pM[6]
Human (hSK2)87.7 pM[2]
SK3 (KCa2.3) Human (hSK3)0.6–4.0 nM[2]
Human (hSK3)2.3 nM[2]

It is noteworthy that the sensitivity of the SK1 channel to Apamin is species-specific, with the human isoform being sensitive while the rat isoform is largely insensitive.[3][5] This distinction is crucial for the interpretation of data from rodent models.

Comparison with Alternative SK Channel Blockers

While this compound is a cornerstone tool for SK channel research, several other compounds have been developed with varying degrees of potency and selectivity. Understanding the pharmacological profiles of these alternatives is essential for selecting the appropriate tool for a given research question.

CompoundMechanism of ActionSubtype SelectivityKey Characteristics
UCL1684 Pore blocker, acts at the apamin binding site.[7]Less selective between SK1 and SK2 compared to Apamin.[7]Potent, non-peptidic small molecule.[7]
NS8593 Negative modulator, reduces Ca2+ sensitivity.[8]Broad-spectrum SK channel inhibitor.Atrial-selective effects in some models.[8]
Scyllatoxin Pore blocker.[9]Similar to Apamin, high affinity for SK channels.Peptide toxin from scorpion venom.
Tamapin Pore blocker.[9]High affinity and selectivity for SK2 channels.Peptide toxin from scorpion venom.

For studies requiring the specific isolation of SK2 channel activity, Apamin's high potency and selectivity for this subtype remain a significant advantage.[7] However, for applications where a non-peptidic compound is preferred for broad-spectrum SK1/SK2 inhibition, UCL1684 presents a viable alternative.[7]

Signaling Pathway and Experimental Workflow

The activation of SK channels is intrinsically linked to intracellular calcium dynamics. An increase in intracellular Ca2+, often triggered by influx through voltage-gated calcium channels or release from internal stores, leads to the binding of Ca2+ to calmodulin (CaM), which is constitutively associated with the C-terminus of the SK channel. This binding event induces a conformational change in the channel, leading to its opening and the subsequent hyperpolarization of the cell membrane.

SK_Channel_Activation cluster_membrane Plasma Membrane Ca_channel Ca²⁺ Channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Depolarization SK_channel SK Channel Hyperpolarization Membrane Hyperpolarization SK_channel->Hyperpolarization K⁺ efflux CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->SK_channel activates Experimental_Workflow A Transfection of SK Channel Subtype (SK1, SK2, or SK3) into Host Cells (e.g., HEK293) B Cell Culture and Protein Expression A->B C Whole-Cell Patch-Clamp Recording B->C D Application of Increasing Concentrations of this compound C->D E Measurement of SK Channel Current Inhibition D->E F Data Analysis: IC50 Curve Generation E->F

References

Reversibility of Apamin's Effects on SK Channels: A Comparative Analysis in Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reversibility of Apamin (B550111) TFA's effects on small-conductance calcium-activated potassium (SK) channels in washout experiments. Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare Apamin's performance with key alternatives, offering detailed insights into their binding kinetics and potential for experimental and therapeutic applications.

Apamin, a peptide neurotoxin derived from bee venom, is a potent and selective blocker of SK channels (KCa2.1, KCa2.2, and KCa2.3). These channels are critical in regulating neuronal excitability and are implicated in a variety of physiological processes. Understanding the reversibility of SK channel blockers is paramount for designing rigorous experimental protocols and for the development of novel therapeutics with predictable and controllable mechanisms of action. This guide delves into the washout characteristics of Apamin and compares them with other notable SK channel modulators.

Comparative Analysis of SK Channel Blockers: Potency and Reversibility

The following table summarizes the inhibitory potency of Apamin and its alternatives on different SK channel subtypes. Reversibility data, where available, is also included to provide a comprehensive overview.

BlockerTypeTarget SK SubtypesIC50 / Kd ValuesReversibility in Washout Experiments
Apamin Peptide ToxinSK1, SK2, SK3IC50: ~70 pM (SK2), ~0.63-6 nM (SK3), ~1-8 nM (hSK1) Kd: ~4 pM (rSK2), ~11 pM (rSK3), ~390 pM (hSK1)Partially reversible to irreversible. Studies show incomplete recovery of SK channel currents after washout. The strong binding affinity contributes to a slow dissociation rate.[1] One study explicitly states that the inhibitory effect of apamin was only partially reversible after washout. Another notes that apamin does not wash out easily from brain slices and its effects are often considered irreversible.[2]
UCL 1684 Synthetic Organic CompoundSK1, SK2, SK3IC50: 364 pM (rSK2), 762 pM (hSK1), 3 nM in rat sympathetic neuronsRapid and reversible. Described as producing a rapid and reversible inhibition of apamin-sensitive currents.[3] However, one study noted that it required at least an hour of washout to restore physiological responses in tracheal tissue, suggesting context-dependent reversibility.
Lei-Dab7 Synthetic PeptideSK2 selectiveKd: 3.8 nMInformation not readily available. Literature primarily focuses on its high selectivity for SK2 channels over other subtypes but lacks specific details on its washout characteristics in electrophysiological experiments.[4][5]
d-tubocurarine AlkaloidSK channelsIC50: 5.4 µM (SK2)Readily reversible. In contrast to apamin, the block by d-tubocurarine is reported to be easily washed out.

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental procedures for assessing reversibility, the following diagrams are provided.

SK_Channel_Pathway SK Channel Activation and Apamin Blockade Pathway cluster_cell Cell Membrane Ca_influx Ca²⁺ Influx (e.g., via VGCCs) intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->intracellular_Ca Ca_release Ca²⁺ Release (from ER) Ca_release->intracellular_Ca SK_channel SK Channel intracellular_Ca->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Apamin Apamin Apamin->SK_channel Allosterically Blocks

SK Channel Activation and Blockade

Washout_Experiment_Workflow Washout Experiment Workflow for SK Channel Blockers start Start: Whole-cell patch-clamp on SK channel-expressing cell baseline Record Baseline SK Channel Current start->baseline application Apply SK Channel Blocker (e.g., Apamin TFA) baseline->application inhibition Record Inhibited SK Channel Current application->inhibition washout Washout: Perfuse with blocker-free extracellular solution inhibition->washout recovery Record Post-Washout SK Channel Current washout->recovery analysis Data Analysis: Compare baseline, inhibited, and recovery currents recovery->analysis end End: Determine reversibility analysis->end

Washout Experiment Workflow

Experimental Protocols

The following provides a generalized methodology for conducting washout experiments to assess the reversibility of SK channel blockers using whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • HEK293 or CHO cells stably or transiently expressing the SK channel subtype of interest (e.g., KCa2.1, KCa2.2, or KCa2.3) are commonly used.

  • Alternatively, primary neurons or cardiomyocytes that endogenously express SK channels can be utilized.

  • Cells are cultured on glass coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording:

  • Configuration: Whole-cell patch-clamp is the standard configuration for these experiments.

  • Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 1 µM) to activate SK channels; pH adjusted to 7.2 with KOH.

  • Procedure:

    • A baseline SK current is established by holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps or ramps to elicit channel activity.

    • The SK channel blocker (e.g., this compound) is applied to the bath via a perfusion system at a known concentration.

    • The current is recorded until a steady-state block is achieved.

    • The washout phase is initiated by perfusing the bath with the blocker-free external solution for a designated period (e.g., 5-15 minutes or longer).

    • The current is recorded during and after the washout period to measure the extent of recovery.

3. Data Analysis:

  • The amplitude of the SK current is measured before blocker application (baseline), during maximal inhibition, and after the washout period.

  • The percentage of current recovery is calculated as: [(I_washout - I_inhibited) / (I_baseline - I_inhibited)] * 100, where I is the current amplitude.

  • The time course of recovery can also be plotted to analyze the kinetics of blocker dissociation.

Conclusion

The experimental evidence indicates that the effects of this compound on SK channels are only partially reversible in typical washout experiments, a characteristic attributed to its high binding affinity and slow dissociation rate.[1] This contrasts with other blockers like UCL 1684, which are generally considered to have more rapid and complete reversibility.[3] For researchers designing experiments involving the pharmacological manipulation of SK channels, these differences in reversibility are a critical consideration. The persistent block by Apamin can be advantageous for studies requiring long-lasting and stable inhibition, while the reversible nature of UCL 1684 may be preferable for experiments that require a more dynamic control of channel activity. The lack of readily available data on the washout characteristics of Lei-Dab7 highlights an area for future investigation. This comparative guide provides a foundational understanding to aid in the selection of the most appropriate SK channel blocker for specific research needs.

References

A Researcher's Guide to Comparing the Efficacy of Apamin from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount. This guide provides a framework for the comparative evaluation of Apamin, a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, sourced from various suppliers. Due to a lack of publicly available direct comparative studies, this guide offers a comprehensive methodology for researchers to conduct their own efficacy assessments.

Apamin is an 18-amino acid peptide neurotoxin derived from bee venom. It is a highly selective antagonist of SK channels (also known as KCa2 channels), which are critical in regulating neuronal excitability and cellular signaling[1][2][3][4][5]. Its specificity makes it an invaluable tool in neuroscience research and a potential therapeutic agent for a range of neurological and inflammatory conditions[3][5][6]. Given its biological significance, variations in the purity and activity of commercially available Apamin can significantly impact experimental outcomes.

Understanding Apamin's Potency: A Summary of Reported Efficacy

SK Channel SubtypeReported IC50 RangeKey Observations
KCa2.1 (SK1) 0.7 - 12 nM[4]Apamin is generally less potent on SK1 channels compared to SK2 and SK3.
KCa2.2 (SK2) 30 - 87.7 pM[3][4]Apamin demonstrates the highest potency against SK2 channels, making it a particularly selective tool for studying this subtype.
KCa2.3 (SK3) 0.6 - 4.0 nM[3][4]The potency of Apamin on SK3 channels is intermediate between SK1 and SK2.

Experimental Protocol: Determining the Efficacy of Apamin using Whole-Cell Patch-Clamp Electrophysiology

The gold standard for quantifying the inhibitory activity of Apamin on SK channels is the whole-cell patch-clamp technique[7][8][9]. This method allows for the direct measurement of ion channel currents and the determination of a compound's IC50. Below is a detailed protocol that can be adapted to compare the efficacy of Apamin from different suppliers.

Objective:

To determine and compare the concentration-response relationship and IC50 values of Apamin from different suppliers on a specific SK channel subtype expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:
  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human SK channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3).

  • Apamin Samples: Lyophilized Apamin from different suppliers.

  • Cell Culture Reagents: Standard cell culture medium, fetal bovine serum, antibiotics, and glass coverslips.

  • Electrophysiology Solutions:

    • External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH[1][2].

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH[1]. The internal solution should contain a calcium buffer (e.g., EGTA) to control the intracellular free calcium concentration.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Glass Micropipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with the internal solution.

Procedure:
  • Cell Preparation:

    • Culture the cells expressing the target SK channel on glass coverslips. Ensure the cells are healthy and at an appropriate density for patch-clamping (typically 50-70% confluency).

  • Apamin Stock Solution Preparation:

    • Prepare fresh stock solutions of Apamin from each supplier by dissolving the lyophilized powder in the external solution to a high concentration (e.g., 1 µM).

    • Perform serial dilutions to obtain a range of concentrations needed to generate a concentration-response curve.

  • Electrophysiological Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the external solution.

    • Using the micromanipulator, approach a single, healthy-looking cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).

    • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the "whole-cell" configuration.

  • Current Elicitation and Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Elicit SK channel currents using a voltage protocol that activates voltage-gated calcium channels, leading to a rise in intracellular calcium. A common method is to apply a depolarizing voltage step (e.g., to +10 mV for 200-500 ms)[1].

    • Record the baseline SK channel current in the absence of Apamin.

  • Compound Application and Data Acquisition:

    • Apply the different concentrations of Apamin (from a single supplier) sequentially to the cell by perfusing the recording chamber.

    • Allow sufficient time at each concentration for the blocking effect to reach a steady state before recording the current.

    • After applying the highest concentration, wash out the Apamin with the external solution to check for reversibility of the block.

    • Repeat the entire procedure for Apamin from each supplier, using a fresh cell for each experiment.

  • Data Analysis:

    • Measure the peak amplitude of the SK current at each Apamin concentration.

    • Normalize the current amplitude at each concentration to the baseline (pre-Apamin) current.

    • Plot the normalized current as a function of the Apamin concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient for Apamin from each supplier.

Visualizing the Process: Diagrams for Clarity

To further aid in understanding the experimental design and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Apamin's Mechanism of Action cluster_1 cluster_2 Effect of Apamin Apamin Apamin SK_Channel SK Channel (KCa2.1, 2.2, 2.3) Apamin->SK_Channel Blocks K_efflux K+ Efflux Blocked_K_efflux Blocked K+ Efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Results in Blank Blank2 Reduced_Hyperpolarization Reduced Hyperpolarization Blocked_K_efflux->Reduced_Hyperpolarization Leads to Increased_Excitability Increased Neuronal Excitability Reduced_Hyperpolarization->Increased_Excitability Results in

Apamin blocks SK channels, inhibiting K+ efflux and neuronal hyperpolarization.

cluster_workflow Experimental Workflow for Apamin Efficacy Comparison A 1. Prepare Cells Expressing SK Channels C 3. Perform Whole-Cell Patch-Clamp Recording A->C B 2. Prepare Apamin Solutions (Multiple Suppliers & Concentrations) E 5. Apply Apamin & Record Inhibited Currents B->E D 4. Record Baseline SK Channel Current C->D D->E F 6. Analyze Data & Determine IC50 for each Supplier E->F G 7. Compare IC50 Values F->G

Workflow for comparing the efficacy of Apamin from different suppliers.

cluster_logical_flow Logical Flow of a Comparative Study Start Hypothesis: Efficacy of Apamin varies by supplier Design Design Experiment: Standardized Patch-Clamp Assay Start->Design Execute Execute Experiments for each supplier's Apamin Design->Execute Collect Collect Concentration- Response Data Execute->Collect Analyze Calculate IC50 for each supplier Collect->Analyze Compare Are IC50 values significantly different? Analyze->Compare Conclusion_Same Conclusion: No significant difference in efficacy Compare->Conclusion_Same No Conclusion_Diff Conclusion: Significant difference in efficacy exists Compare->Conclusion_Diff Yes

Logical flow for a study comparing the efficacy of Apamin from different suppliers.

By following this guide, researchers can systematically and objectively evaluate the efficacy of Apamin from various suppliers, ensuring the reliability and reproducibility of their experimental results. This approach empowers laboratories to make informed decisions about their reagent sources, ultimately contributing to the advancement of scientific knowledge.

References

Safety Operating Guide

Proper Disposal of Apamin Trifluoroacetate (TFA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety protocols and detailed procedures for the proper disposal of Apamin trifluoroacetate (B77799) (TFA), a potent neurotoxin. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety and Handling Protocols

Apamin TFA is a hazardous substance and all materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound waste be disposed of in regular trash or down the drain.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and federal regulations.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Safety glasses with side shields or chemical splash goggles

  • Nitrile gloves (double-gloving is recommended)

  • A chemical-resistant laboratory coat

Step-by-Step Disposal Procedures

A multi-step process involving segregation, chemical inactivation (for liquid waste), and proper containment is required for the safe disposal of this compound.

Waste Segregation and Collection

Immediately after use, segregate all this compound-contaminated materials.

  • Solid Waste: All solid materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent materials from spills, and empty vials, must be collected in a clearly labeled, leak-proof, and sealed container designated for hazardous waste.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container.

  • Sharps: Any sharps, such as needles or pipette tips contaminated with this compound, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Sharps Waste" and indicates the presence of Apamin.[2]

Chemical Inactivation of Liquid Waste

For liquid waste containing this compound, chemical inactivation is the recommended procedure to denature the peptide toxin before disposal. This should be performed in a chemical fume hood.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Common and effective reagents for inactivating peptide toxins include sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521).[1]

  • Prepare the Inactivation Solution:

    • Sodium Hypochlorite: Prepare a solution with a final concentration of at least 1% sodium hypochlorite.[2] For concentrated peptide solutions, a 6% sodium hypochlorite solution may be necessary.[3]

    • Sodium Hydroxide: Prepare a 1 M sodium hydroxide solution.[1]

  • Inactivation Procedure:

    • Carefully add the liquid this compound waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[1]

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[1]

  • Neutralization (if applicable): If using a strong acid or base like 1 M sodium hydroxide, the solution must be neutralized to a pH between 5.5 and 9.0 before it can be processed for final disposal.[1]

  • Final Disposal: After inactivation and neutralization, the solution must still be disposed of as hazardous chemical waste through your institution's EHS office.

Inactivation MethodReagent ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite 1% - 6% final concentration[1][2][3]30 - 60 minutes[1]Effective for many peptide toxins. May be corrosive to some surfaces.
Sodium Hydroxide 1 M[1]Minimum 30 minutes[1]Highly effective but requires a subsequent neutralization step before disposal.[1]
Storage and Final Disposal

Store all sealed and labeled hazardous waste containers in a designated and secure area, separate from other laboratory waste, until they can be collected by your institution's hazardous waste disposal service.[1] Do not accumulate excessive amounts of waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Apamin_TFA_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Treatment (Liquid Waste Only) cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste inactivation Chemical Inactivation (e.g., 1% Bleach) collect_liquid->inactivation collect_sharps->store_waste neutralization Neutralize if Necessary (pH 5.5-9.0) inactivation->neutralization neutralization->store_waste Yes/No disposal Dispose via Institutional EHS store_waste->disposal

References

Safeguarding Your Research: A Guide to Handling Apamin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent neurotoxins like Apamin trifluoroacetate (B77799) (TFA) is paramount. This guide provides essential, immediate safety protocols and logistical information to foster a secure laboratory environment and ensure procedural excellence. By adhering to these guidelines, you can minimize exposure risks and confidently advance your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is critical when working with Apamin TFA. The following table summarizes the recommended PPE for various laboratory activities involving this neurotoxin.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid (lyophilized) this compound Safety glasses with side shields or gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a well-ventilated area. Consider a dust mask if weighing larger quantities.
Preparing this compound solutions Chemical splash goggles or a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronNot generally required if performed in a chemical fume hood.
Administering this compound in experimental models Safety glasses with side shields or gogglesNitrile glovesLaboratory coatNot required.
Cleaning this compound spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges if the spill generates aerosols or is in a poorly ventilated area.

Operational Plan: A Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing risk. The following workflow diagram outlines the key steps for safe operational procedures.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid this compound in Ventilated Area prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Prepare Aliquots dissolve->aliquot experiment Conduct Experiment aliquot->experiment storage Store Stock Solutions at -20°C experiment->storage collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose According to Institutional Guidelines label_waste->dispose

Caption: Workflow for the Safe Handling of this compound.

Emergency Response Plan: Immediate Actions for Accidental Exposure

In the event of accidental exposure to this compound, a swift and appropriate response is critical. The following diagram outlines the step-by-step emergency procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs cluster_skin cluster_skin exposure->cluster_skin cluster_eye cluster_eye exposure->cluster_eye cluster_inhalation cluster_inhalation exposure->cluster_inhalation cluster_ingestion cluster_ingestion exposure->cluster_ingestion skin_remove Immediately remove contaminated clothing. skin_wash Wash affected area with soap and water for at least 15 minutes. skin_remove->skin_wash skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_flush Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids. eye_lenses Remove contact lenses if present and easy to do. eye_flush->eye_lenses eye_medical Seek immediate medical attention. eye_lenses->eye_medical inhale_fresh_air Move person to fresh air. inhale_resp If not breathing, give artificial respiration. inhale_fresh_air->inhale_resp inhale_medical Call a poison center or doctor. inhale_resp->inhale_medical ingest_rinse Rinse mouth with water. ingest_conscious Never give anything by mouth to an unconscious person. ingest_rinse->ingest_conscious ingest_medical Call a poison center or doctor if you feel unwell. ingest_conscious->ingest_medical

Caption: Emergency Response Protocol for Accidental Exposure to this compound.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste. This includes used PPE, absorbent materials from spills, and empty vials.[1]

  • Collection: Collect all contaminated materials in a clearly labeled, leak-proof, and sealed container.[1]

  • Storage: Store the hazardous waste in a designated and secure area, separate from other laboratory waste.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.